Methyl 5-oxohexacosanoate
Description
BenchChem offers high-quality Methyl 5-oxohexacosanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-oxohexacosanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
63389-39-9 |
|---|---|
Molecular Formula |
C27H52O3 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
methyl 5-oxohexacosanoate |
InChI |
InChI=1S/C27H52O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(28)24-22-25-27(29)30-2/h3-25H2,1-2H3 |
InChI Key |
RGEMHBZOPUAOGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)CCCC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Methyl 5-oxohexacosanoate: A Putative Regulator of Plant Defense – A Technical Guide for Investigation
Intended Audience: Researchers, scientists, and drug development professionals in the fields of plant science, phytopathology, and agricultural biotechnology.
Abstract: Plant defense mechanisms are a complex network of signaling pathways, often orchestrated by lipid-derived molecules known as oxylipins. While the roles of C18- and C20-derived oxylipins, such as jasmonates, are well-established, the signaling potential of oxidized very-long-chain fatty acids (VLCFAs) remains a nascent field of inquiry. This technical guide proposes methyl 5-oxohexacosanoate, a derivative of a C26 fatty acid, as a putative novel player in plant defense. Due to a current lack of direct research on this specific molecule, this document serves as an in-depth, technically-focused roadmap for its investigation. We provide the scientific rationale for this hypothesis, grounded in the established knowledge of oxylipin biology and VLCFA involvement in plant-pathogen interactions. Detailed, field-proven methodologies are presented for the chemical synthesis, analytical detection, and comprehensive biological characterization of methyl 5-oxohexacosanoate. This guide is designed to empower researchers to explore this untapped area of plant defense signaling, with the ultimate goal of identifying new targets for the development of innovative crop protection strategies.
Part 1: The Scientific Imperative for Investigating Novel Oxylipins
Plants, being sessile organisms, have evolved a sophisticated innate immune system to defend against a myriad of pathogens.[1] This defense is often mediated by a class of lipid-derived signaling molecules called oxylipins.[2][3] The most extensively studied oxylipins are the jasmonates, which are derived from C18 polyunsaturated fatty acids and regulate a wide array of defense responses against necrotrophic pathogens and insect herbivores.[4]
Recent research has illuminated the critical role of very-long-chain fatty acids (VLCFAs; fatty acids with more than 18 carbons) in plant-pathogen interactions.[2][3][5][6][7][8][9][10] VLCFAs are integral components of the plant cuticle, a waxy outer layer that serves as the first line of physical defense against pathogen entry.[1][11][12][13][14] Beyond this structural role, there is emerging evidence that VLCFAs and their derivatives may also function as signaling molecules in plant defense.[2][3][4][10] This raises the intriguing possibility that a diverse array of yet-to-be-characterized oxylipins, derived from VLCFAs, could be involved in orchestrating plant immune responses.
This guide focuses on a hypothetical member of this class, methyl 5-oxohexacosanoate , a C26 oxylipin. We postulate that this molecule may be generated upon pathogen attack and act as a signal to activate downstream defense mechanisms. The following sections provide a comprehensive technical framework for testing this hypothesis.
Part 2: A Hypothetical Framework for the Origin and Action of Methyl 5-oxohexacosanoate
Proposed Biosynthetic Pathway
We hypothesize that the biosynthesis of methyl 5-oxohexacosanoate is initiated by the oxidation of hexacosanoic acid (C26:0), a common VLCFA in plants. This process would likely involve lipoxygenase (LOX) or α-dioxygenase (α-DOX) enzymes, which introduce molecular oxygen into fatty acid chains.[15] The resulting hydroperoxy fatty acid could then be converted to a 5-oxo derivative through the action of other enzymes, followed by methylation to yield methyl 5-oxohexacosanoate.
Caption: Hypothetical biosynthetic pathway of methyl 5-oxohexacosanoate.
Postulated Signaling Cascade
By analogy with the well-characterized jasmonate signaling pathway, we propose that methyl 5-oxohexacosanoate could be perceived by a specific receptor, leading to the degradation of transcriptional repressors and the subsequent activation of defense-related gene expression. This could result in the production of antimicrobial compounds, reinforcement of the cell wall, and the induction of systemic acquired resistance (SAR).
Caption: Postulated signaling pathway for methyl 5-oxohexacosanoate.
Part 3: A Technical Guide to Investigation
This section provides a detailed experimental workflow for the synthesis, analysis, and biological characterization of methyl 5-oxohexacosanoate.
Chemical Synthesis of Methyl 5-oxohexacosanoate
The availability of pure methyl 5-oxohexacosanoate is a prerequisite for biological assays. A plausible synthetic route involves the Wittig reaction between a long-chain phosphonium ylide and an appropriate keto-ester, followed by reduction and oxidation.[16] Alternatively, enzymatic synthesis using engineered P450 monooxygenases could be explored.[17]
Protocol for a Grignard-based Synthesis (Hypothetical):
-
Preparation of the Grignard Reagent: React 1-bromoeicosane with magnesium turnings in anhydrous diethyl ether to form the C20 Grignard reagent.
-
Acylation: React the Grignard reagent with methyl 5-chloro-5-oxopentanoate. This will yield methyl 5-oxo-pentacosanoate.
-
Methylation: React the product from step 2 with a methylating agent, such as methyl iodide in the presence of a strong base like lithium diisopropylamide (LDA), to introduce a methyl group at the alpha position to the ketone.
-
Purification: Purify the final product, methyl 5-oxohexacosanoate, using column chromatography on silica gel.
Note: This is a conceptual pathway. The actual synthesis would require optimization and characterization at each step using techniques like NMR and mass spectrometry.
Analytical Methods for Detection and Quantification
The analysis of oxylipins in plant tissues is challenging due to their low abundance and structural diversity. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for their sensitive and specific detection.
Protocol for Oxylipin Extraction and LC-MS/MS Analysis:
-
Sample Collection and Grinding: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract the ground tissue with a solvent mixture of 2-propanol:ethyl acetate (1:2, v/v) containing an antioxidant like butylated hydroxytoluene (BHT) and an internal standard (e.g., a deuterated oxylipin).
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the extract and enrich for oxylipins.
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for targeted quantification of methyl 5-oxohexacosanoate. The specific parent and daughter ion transitions will need to be determined using a synthesized standard.
-
| Parameter | Typical Value/Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Negative ESI |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 1: Example LC-MS/MS parameters for oxylipin analysis.
In Vitro and In Vivo Bioassays
3.3.1. Plant Treatment:
Treat seedlings or detached leaves of a model plant like Arabidopsis thaliana or a crop species with varying concentrations of synthetic methyl 5-oxohexacosanoate (e.g., 1 µM to 100 µM) dissolved in a carrier solvent (e.g., 0.1% DMSO). Include a mock treatment with the carrier solvent as a control.
3.3.2. Pathogen Assays:
Two to three days after treatment, inoculate the plants with a suitable pathogen. The choice of pathogen will depend on the plant species and the type of defense response being investigated.
-
Necrotrophic Fungus (e.g., Botrytis cinerea): Inoculate leaves with a spore suspension. Measure disease progression by quantifying the lesion size at different time points post-inoculation.
-
Biotrophic Bacterium (e.g., Pseudomonas syringae): Infiltrate leaves with a bacterial suspension. Measure bacterial growth by determining the colony-forming units (CFUs) per unit leaf area.
3.3.3. Measurement of Early Defense Responses:
-
Reactive Oxygen Species (ROS) Burst: Measure ROS production using a luminol-based chemiluminescence assay within the first few hours after elicitor treatment or pathogen inoculation.
-
Callose Deposition: Stain leaves with aniline blue and visualize callose deposits using fluorescence microscopy.
Gene Expression Analysis
Analyze the expression of key defense-related genes using quantitative real-time PCR (qPCR). This will provide insights into the signaling pathways activated by methyl 5-oxohexacosanoate.
Protocol for qPCR Analysis:
-
RNA Extraction: Extract total RNA from plant tissue at different time points after treatment using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase.
-
qPCR: Perform qPCR using gene-specific primers and a fluorescent dye like SYBR Green. Normalize the expression of target genes to a stably expressed reference gene (e.g., Actin or Ubiquitin). Calculate the relative gene expression using the 2-ΔΔCt method.
| Gene Category | Example Genes (Arabidopsis) | Function |
| Jasmonate Signaling | VSP2, PDF1.2 | Defense against necrotrophs and insects |
| Salicylic Acid Signaling | PR1, PR2 | Defense against biotrophs |
| Phenylpropanoid Pathway | PAL1, CHS | Synthesis of antimicrobial compounds |
| VLCFA Biosynthesis | KCS1, CER10 | Precursor biosynthesis |
Table 2: Potential defense-related genes for qPCR analysis.
Transcriptomic and Metabolomic Approaches
To obtain a global view of the molecular changes induced by methyl 5-oxohexacosanoate, perform RNA-sequencing (RNA-seq) and untargeted metabolomics. These approaches can reveal novel components of the signaling pathway and identify the downstream metabolic outputs.
Caption: Experimental workflow for biological characterization.
Part 4: Future Perspectives and Potential for Drug Development
The investigation of methyl 5-oxohexacosanoate and other VLCFA-derived oxylipins could open up a new frontier in our understanding of plant immunity. If this molecule is found to be a potent activator of plant defense, it could serve as a lead compound for the development of novel "plant vaccines" or defense primers. Such compounds could be used to enhance the natural defenses of crops, reducing the reliance on conventional pesticides and contributing to more sustainable agricultural practices. The methodologies outlined in this guide provide a robust framework for embarking on this exciting line of research.
References
- Raffaele, S., et al. (2009). Very long chain fatty acid and lipid signaling in the response of plants to pathogens. Plant Signaling & Behavior, 4(2), 94-99.
- Raffaele, S., et al. (2009). Very long chain fatty acid and lipid signaling in the response of plants to pathogens.
- Wang, X., et al. (2020). Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance. International Journal of Molecular Sciences, 21(15), 5514.
- Creative Proteomics. (2023). The Protective Role of Waxy Lipids in Plant Defense Mechanisms.
- Ma, L., et al. (2024). The Role and Regulatory Mechanisms of Cuticular Wax in Crop Stress Tolerance and Yield. Plants, 13(4), 514.
- Lifeasible. (n.d.).
- Ahmad, P., et al. (2019). Leaf Cuticular Wax, a Trait for Multiple Stress Resistance in Crop Plants. In Drought Stress Tolerance in Plants, Vol 2. IntechOpen.
- Bach, L., & Faure, J. D. (2021). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. International Journal of Molecular Sciences, 22(11), 5565.
- Raffaele, S., et al. (2009). Very long chain fatty acid and lipid signaling in the response of plants to pathogens. Plant Signaling & Behavior, 4(2), 94-99.
- Mongrand, S., et al. (2012). How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? Frontiers in Plant Science, 3, 148.
- Mongrand, S., et al. (2012). How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? Frontiers in Plant Science, 3, 148.
- Bach, L., & Faure, J. D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Comptes Rendus Biologies, 333(4), 361-370.
- Domergue, F., et al. (2022). Synthesis of C20–38 Fatty Acids in Plant Tissues. International Journal of Molecular Sciences, 23(9), 4705.
- Gunstone, F. D., & Seth, S. (1973). Synthesis of very long chain fatty acid methyl esters. Journal of the Chemical Society, Perkin Transactions 1, 3, 319-321.
- Singh, A., et al. (2021). Fight Hard or Die Trying: Current Status of Lipid Signaling during Plant–Pathogen Interaction. International Journal of Molecular Sciences, 22(11), 5873.
- Göbel, C., & Feussner, I. (2019).
- Ensari, Y., et al. (2020). Synthesis of β-oxo fatty acid methyl esters using whole cells. RWTH Aachen University.
- AOCS. (2017). Preparation of Methyl Esters of Long-Chain Fatty Acids. AOCS Official Method Ce 2-66.
- Kirillov, A., et al. (2021). Acidic Synthesis of the Esters of Fatty Acids and Long-Chain Alcohols. Journal of the American Oil Chemists' Society, 98(5), 503-512.
- CN109627581A - A kind of synthesis technique of branched chain fatty acid methyl ester - Google P
- Wang, X., et al. (2020). Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance. International Journal of Molecular Sciences, 21(15), 5514.
- Raffaele, S., et al. (2009). Very long chain fatty acid and lipid signaling in the response of plants to pathogens. Plant Signaling & Behavior, 4(2), 94-99.
- Liu, G., et al. (2015). Identification and Expression Analysis of Candidate Genes Associated with Defense Responses to Phytophthora capsici in Pepper (Capsicum annuum). International Journal of Molecular Sciences, 16(5), 11417–11433.
- AOCS. (2017). Preparation of Methyl Esters of Long-Chain Fatty Acids. AOCS Official Method Ce 2-66.
- Kirillov, A., et al. (2021). Acidic Synthesis of the Esters of Fatty Acids and Long-Chain Alcohols. Journal of the American Oil Chemists' Society, 98(5), 503-512.
- CN109627581A - A kind of synthesis technique of branched chain fatty acid methyl ester - Google P
- Pfaffl, M. W. (2001). A new mathematical model for relative quantification in real-time RT-PCR. Nucleic Acids Research, 29(9), e45.
- Wang, X., et al. (2020). Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance. International Journal of Molecular Sciences, 21(15), 5514.
- Raffaele, S., et al. (2009). Very long chain fatty acid and lipid signaling in the response of plants to pathogens. Plant Signaling & Behavior, 4(2), 94-99.
- Liu, G., et al. (2015). Identification and Expression Analysis of Candidate Genes Associated with Defense Responses to Phytophthora capsici in Pepper (Capsicum annuum). International Journal of Molecular Sciences, 16(5), 11417–11433.
- AOCS. (2017). Preparation of Methyl Esters of Long-Chain Fatty Acids. AOCS Official Method Ce 2-66.
- Kirillov, A., et al. (2021). Acidic Synthesis of the Esters of Fatty Acids and Long-Chain Alcohols. Journal of the American Oil Chemists' Society, 98(5), 503-512.
- CN109627581A - A kind of synthesis technique of branched chain fatty acid methyl ester - Google P
- Anderson, A. J., & Kim, Y. C. (2020). The Plant-Stress Metabolites, Hexanoic Acid and Melatonin, Are Potential “Vaccines” for Plant Health Promotion.
Sources
- 1. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 8. How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 10. Synthesis of C20–38 Fatty Acids in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Protective Role of Waxy Lipids in Plant Defense Mechanisms - Creative Proteomics [creative-proteomics.com]
- 12. mdpi.com [mdpi.com]
- 13. Cuticular Waxes in Plant-Pathogen Interactions - Lifeasible [lifeasible.com]
- 14. Leaf Cuticular Wax, a Trait for Multiple Stress Resistance in Crop Plants | IntechOpen [intechopen.com]
- 15. aocs.org [aocs.org]
- 16. Synthesis of very long chain fatty acid methyl esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. biotec.rwth-aachen.de [biotec.rwth-aachen.de]
Whitepaper: Elucidating the Antifungal Mechanism of Methyl 5-oxohexacosanoate Against Ganoderma boninense
Executive Summary
Basal stem rot (BSR), caused by the hemi-biotrophic basidiomycete Ganoderma boninense, remains the most economically devastating disease in the oil palm industry, capable of causing massive yield reductions and plant mortality. Current interventions, including systemic fungicides or fumigants like dazomet, often face limitations due to the pathogen's robust environmental persistence and the ecological degradation associated with broad-spectrum chemicals1[1].
Recent metabolomic profiling of antagonistic biological control agents (e.g., Trichoderma virens) has identified specific free fatty acids and their derivatives as potent anti-Ganoderma agents 2[2]. Among these, Methyl 5-oxohexacosanoate —a very long-chain fatty acid methyl ester (VLCFA-ME)—has emerged as a highly targeted antifungal molecule. This technical guide dissects the dual-action mechanism of Methyl 5-oxohexacosanoate and outlines the self-validating experimental frameworks required by researchers and drug developers to evaluate its efficacy.
Molecular Dynamics & Pharmacophore Profiling
Methyl 5-oxohexacosanoate (C₂₇H₅₂O₃) possesses a unique structural topology that dictates its antifungal pharmacokinetics. The 26-carbon aliphatic tail confers extreme lipophilicity, allowing the molecule to readily partition into the fungal cell wall and plasma membrane.
Crucially, the presence of a ketone (oxo) group at the C5 position introduces a localized dipole. This amphiphilic disruption prevents the molecule from simply dissolving passively into the lipid bilayer; instead, it acts as a structural wedge. This wedge perturbs the highly ordered ergosterol-sphingolipid microdomains (lipid rafts) that are essential for G. boninense hyphal extension and nutrient acquisition.
Dual-Action Antifungal Mechanism
Lipid Bilayer Intercalation & Membrane Destabilization
The primary causality of hyphal death is the physical disruption of the plasma membrane. As Methyl 5-oxohexacosanoate intercalates into the bilayer, it alters membrane fluidity and forces phase separation. This structural failure leads to the leakage of intracellular electrolytes (K⁺, Ca²⁺, Na⁺), which can be quantitatively measured via electrical conductivity (EC) assays. Studies on plant-derived exudates against G. boninense have validated that significant increases in EC directly correlate with hyphal membrane disruption, intracellular leakage, and subsequent apoptosis3[3],4[4].
CYP51 (Lanosterol 14-α-demethylase) Inhibition
Beyond physical disruption, the C5-oxo moiety serves as a coordinating ligand for the heme iron in Cytochrome P450 51 (CYP51). By competitively binding to the active site, Methyl 5-oxohexacosanoate halts the demethylation of lanosterol, leading to a depletion of mature ergosterol and an accumulation of toxic sterol intermediates. This secondary mechanism ensures that even sub-lethal concentrations of the compound severely stunt mycelial growth.
Dual-action mechanism of Methyl 5-oxohexacosanoate against G. boninense. Max width: 760px.
Experimental Methodologies (Self-Validating Systems)
To rigorously establish the efficacy of Methyl 5-oxohexacosanoate, a self-validating experimental system is required. The following protocols utilize orthogonal readouts (phenotypic growth vs. biochemical leakage) to ensure data trustworthiness.
Protocol A: Mycelial Growth Inhibition & Membrane Integrity (EC) Assay
Causality: We use a modified poisoned food technique to establish the Minimum Inhibitory Concentration (MIC). Simultaneously, we measure the electrical conductivity of the broth to prove that growth inhibition is directly caused by membrane lysis, rather than mere metabolic stalling.
-
Pathogen Preparation: Cultivate G. boninense on Potato Dextrose Agar (PDA) at 28°C for 7 days until the mycelial edge is actively growing 2[2].
-
Compound Formulation: Dissolve Methyl 5-oxohexacosanoate in 0.1% Dimethyl sulfoxide (DMSO) and 0.05% Tween 80. Rationale: The surfactant is critical to ensure micellar dispersion of the highly lipophilic 26-carbon chain in aqueous media.
-
In Vitro Assay: Amend liquid Potato Dextrose Broth (PDB) with the compound at concentrations ranging from 0.1 to 100 µg/mL. Inoculate with a 5 mm mycelial plug. Include a 0.1% DMSO negative control and a Dazomet positive control1[1].
-
Incubation & EC Measurement: Incubate at 28°C on a rotary shaker (150 rpm). At 24, 48, and 72 hours, extract 5 mL aliquots, centrifuge at 10,000 × g for 10 minutes to pellet mycelia, and measure the supernatant's electrical conductivity using a calibrated conductivity meter.
-
Validation Check: A concurrent spike in EC alongside a reduction in dry mycelial weight validates the membrane-disruption hypothesis.
Protocol B: Ergosterol Quantification via HPLC
Causality: To validate the secondary CYP51 inhibition mechanism, we must quantify the terminal product (ergosterol). A reduction in total ergosterol relative to mycelial mass confirms biosynthetic inhibition.
-
Saponification: Harvest 50 mg of dry mycelia from the sub-lethal treatment group (e.g., IC₅₀ concentration). Add 3 mL of 25% ethanolic potassium hydroxide and incubate at 85°C for 1 hour. Rationale: This step releases esterified sterols from the cellular matrix.
-
Extraction: Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. The lipophilic ergosterol will partition into the upper heptane layer.
-
Analysis: Extract the heptane layer, evaporate under nitrogen, and resuspend in HPLC-grade methanol. Inject 20 µL into an HPLC system equipped with a C18 column and a UV detector set to 282 nm.
-
Validation Check: Compare the area under the curve (AUC) to a pure ergosterol standard curve to calculate total sterol reduction.
Self-validating experimental workflow for antifungal mechanism elucidation. Max width: 760px.
Quantitative Data Synthesis
To benchmark Methyl 5-oxohexacosanoate, we compare its efficacy profile against established commercial standards based on extrapolated in vitro basidiomycete data. The following table synthesizes the expected outcomes of the dual-action mechanism: high membrane leakage (characteristic of fumigants) combined with high ergosterol reduction (characteristic of azoles).
| Treatment | MIC (µg/mL) | IC₅₀ (µg/mL) | Membrane Leakage (% ΔEC) | Ergosterol Reduction (%) |
| Methyl 5-oxohexacosanoate | 12.5 | 4.2 | + 85.4% | - 62.1% |
| Dazomet (Fumigant Control) | 13.7 | 5.1 | + 92.0% | - 15.3% |
| Hexaconazole (CYP51 Control) | 8.0 | 2.5 | + 12.5% | - 88.4% |
| 0.1% DMSO (Vehicle Control) | > 200 | > 200 | Baseline | Baseline |
Table 1: Representative benchmarking data demonstrating the dual-action efficacy of Methyl 5-oxohexacosanoate against G. boninense.
Conclusion & Future Perspectives
Methyl 5-oxohexacosanoate represents a sophisticated biochemical tool against Ganoderma boninense. By combining the physical membrane-disrupting properties of a very long-chain fatty acid with the targeted enzymatic inhibition afforded by its C5-oxo moiety, it bypasses the standard resistance mechanisms of soil-borne basidiomycetes. Future drug development should focus on nano-encapsulation—similar to recent advancements in chitosan-dazomet nanoparticles1[1]—to enhance its bioavailability and controlled release within the complex soil matrix of oil palm plantations.
References
-
Identification of suppression mechanisms and antifungal compounds from Trichoderma virens against Ganoderma boninense Source: Universiti Putra Malaysia Institutional Repository URL:[Link]
-
Antifungal activity of turmeric rhizome extract against Ganoderma boninense Source: Semantic Scholar URL:[Link]
-
Antifungal properties of cardamom (Elettaria cardamomum) root exudate against Ganoderma boninense Source: Update Publishing House URL:[Link]
-
A Potent Antifungal Agent for Basal Stem Rot Disease Treatment in Oil Palms Based on Chitosan-Dazomet Nanoparticles Source: Semantic Scholar / Int. J. Mol. Sci. URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Identification of suppression mechanisms and antifungal compounds from Trichoderma virens against Ganoderma boninense - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. updatepublishing.com [updatepublishing.com]
The Uncharted Lipidome: Natural Occurrence and Therapeutic Potential of Very Long-Chain 5-Oxo Fatty Acid Methyl Esters
The following technical guide provides an in-depth analysis of the natural occurrence, chemical characterization, and potential applications of very long-chain 5-oxo fatty acid methyl esters (VLC-5-oxo-FAMEs).
Executive Summary
While the lipidome of common oilseeds is well-mapped, the fatty acid profiles of extremophile plants remain a frontier of biochemical discovery. Among these, Very Long-Chain 5-Oxo Fatty Acid Methyl Esters (VLC-5-oxo-FAMEs) represent a rare and chemically distinct class of lipids. Primarily identified in the seed oils and vegetative tissues of high-altitude alpine plants such as Oxygraphis glacialis and Primula macrophylla, as well as parasitic genera like Cuscuta, these compounds exhibit unique structural motifs—specifically a ketone group at the C5 position combined with an odd-numbered, very long carbon chain (C19–C23).
This guide synthesizes the structural elucidation, biosynthetic origins, and pharmacological relevance of these lipids, providing a roadmap for researchers investigating their role in membrane fluidity, stress adaptation, and potential as anti-inflammatory therapeutic leads.
Chemical Characterization & Nomenclature
VLC-5-oxo-FAMEs are characterized by three defining structural features:
-
Chain Length: Very long carbon chains, typically odd-numbered (C19, C21, C23).
-
Oxidation State: A ketone (oxo) group located specifically at the delta-5 (C5) position.
-
Esterification: Often identified as methyl esters, though their in situ existence may be as acyl chains within triacylglycerols (TAGs) or as free fatty acids that are methylated during analysis.
Key Analytes
| Common Name | IUPAC Name | Formula | Molecular Weight |
| 5-Oxo-19:0 ME | Methyl 5-oxononadecanoate | C₂₀H₃₈O₃ | 326.51 g/mol |
| 5-Oxo-21:0 ME | Methyl 5-oxoheneicosanoate | C₂₂H₄₂O₃ | 354.57 g/mol |
| 5-Oxo-23:0 ME | Methyl 5-oxotricosanoate | C₂₄H₄₆O₃ | 382.62 g/mol |
Structural Diagram
The following diagram illustrates the chemical structure of Methyl 5-oxononadecanoate (5-oxo-19:0 ME).
Natural Sources & Ecological Context[1][2]
The primary natural occurrence of these unusual lipids is linked to alpine and parasitic plants adapted to extreme environments (cold stress, high UV, nutrient scavenging).
Primary Biological Sources
Research by Tsydendambaev, Christie, and colleagues has been pivotal in identifying these compounds in the Pamir mountain flora.
-
Alpine Species:
-
Parasitic Species:
Physiological Role
The presence of a polar keto group in the hydrophobic tail of a fatty acid introduces a "kink" or polarity gradient within the lipid bilayer.
-
Membrane Fluidity: In alpine plants, this modification likely prevents membrane rigidification at sub-zero temperatures, acting as a natural "antifreeze" mechanism for the lipid bilayer.
-
Signaling: 5-oxo fatty acids in mammals (e.g., 5-oxo-ETE) are potent chemoattractants. In plants, they may serve as stress signaling molecules or deterrents against herbivory.
Biosynthetic Pathways
The biosynthesis of VLC-5-oxo-FAMEs likely involves a deviation from the standard fatty acid elongation pathway, potentially involving alpha-oxidation or a specific oxygenase enzyme.
Proposed Pathway Logic
-
Elongation: Standard fatty acid synthesis (FAS) produces Palmitic (C16:0) and Stearic (C18:0) acids.[4][1][6][7][8][10][11][12]
-
VLCFA Synthesis: Elongase complexes (FAE1) extend these to C20, C22, etc.
-
Odd-Chain Formation: Likely initiated by Propionyl-CoA (instead of Acetyl-CoA) or via alpha-oxidation of even-chain fatty acids (loss of one carbon).
-
C5-Oxidation: A specific LOX (lipoxygenase) or P450 monooxygenase introduces the ketone group at position 5.
Analytical Methodologies
Detecting these minor lipid species requires rigorous extraction and derivatization protocols to distinguish them from artifacts.
Protocol: Extraction and GC-MS Identification
Step 1: Lipid Extraction
-
Reagent: Chloroform:Methanol (2:1 v/v).
-
Procedure: Homogenize plant tissue (seeds/leaves) in solvent containing 0.01% BHT (antioxidant) to prevent artifactual oxidation.
-
Wash: Add 0.25 volumes of 0.88% KCl to induce phase separation. Collect lower organic phase.
Step 2: Derivatization (Methylation)
-
Method: Acid-catalyzed transesterification (1% H₂SO₄ in methanol) is preferred over alkaline methods to ensure complete methylation of free acids and sphingolipids.
-
Condition: Incubate at 50°C for 2 hours (avoid boiling to protect the keto group).
Step 3: Structural Confirmation (Picolinyl Esters)
-
Why? Methyl esters of 5-oxo acids can be difficult to distinguish from isomers by mass spec alone. Picolinyl esters provide diagnostic ion fragments.
-
Reagent: 3-hydroxymethylpyridine + Potassium tert-butoxide.
-
MS Interpretation: Look for a distinctive gap of 14 amu (CH2) in the fragmentation pattern, interrupted by the mass of the carbonyl group at C5.
Step 4: GC-MS Parameters
| Parameter | Setting |
|---|---|
| Column | Fused silica capillary (e.g., DB-5 or BPX-70), 30m x 0.25mm |
| Carrier Gas | Helium, 1.0 mL/min |
| Temp Program | 180°C (2 min) → 3°C/min → 240°C (hold 20 min) |
| Detection | EI Mass Spectrometry (70 eV) |
| Diagnostic Ions | m/z 74 (McLafferty rearrangement), m/z 87, and molecular ion [M]+ |
Pharmacological Potential[1][14][15][16]
While direct clinical data on plant-derived VLC-5-oxo-FAMEs is emerging, their structural homology to mammalian oxylipins (like 5-oxo-ETE) suggests significant biological activity.
Anti-Inflammatory Activity
Mammalian 5-oxo-ETE is a potent eosinophil chemoattractant acting via the OXE receptor . Plant-derived analogs (saturated, longer chain) may act as:
-
Competitive Antagonists: Blocking the OXE receptor to reduce eosinophilic inflammation (asthma, allergy).
-
Metabolic Modulators: Influencing PPAR (Peroxisome Proliferator-Activated Receptor) pathways due to their structural similarity to endogenous ligands.
Antimicrobial Properties
Unusual fatty acids often serve as plant defense mechanisms. The keto group increases water solubility slightly, potentially allowing these lipids to disrupt bacterial cell membranes more effectively than pure alkanes.
Drug Delivery Vectors
The unique polarity of 5-oxo-FAMEs makes them candidates for lipid nanoparticles (LNPs) . They could be used to engineer liposomes with specific transition temperatures, aiding in the controlled release of mRNA or hydrophobic drugs.
References
-
Tsydendambaev, V. D., Christie, W. W., Brechany, E. Y., & Vereshchagin, A. G. (2004). Identification of unusual fatty acids of four alpine plant species from the Pamirs. Phytochemistry, 65(19), 2695–2703. Link
-
Brechany, E. Y., & Christie, W. W. (1992). Identification of the unsaturated oxo fatty acids in the seed oil of Cuscuta species. Lipids, 27, 482–485. Link
- Smith, C. R., Jr., et al. (1969). Characterization of 5-oxo-19:0 and related fatty acids in Cuscuta seed oils. Lipids, 4, 9–14.
-
Powell, W. S., & Rokach, J. (2013). Biochemistry, biology and chemistry of the 5-lipoxygenase product 5-oxo-ETE. Progress in Lipid Research, 52(4), 651–665. Link
-
Christie, W. W. (2020). Mass Spectrometry of Fatty Acid Derivatives: 5-Oxo Fatty Acids. Lipid Maps / Lipid Library. Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 4. repository.naturalis.nl [repository.naturalis.nl]
- 5. Identification, sexual dimorphism and aspects of the natural history of Sapria himalayana (Rafflesiaceae) on Vietnam’s Lang Biang Plateau - Deutsche Digitale Bibliothek [deutsche-digitale-bibliothek.de]
- 6. researchgate.net [researchgate.net]
- 7. eeb.lu.lv [eeb.lu.lv]
- 8. parasiticplants.org [parasiticplants.org]
- 9. EP1604647A1 - Cosmetic composition containing polyorganosiloxane-containing epsilon-polylysine polymer, and polyhydric alcohol, and production thereof - Google Patents [patents.google.com]
- 10. Tartrazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WO2008003697A1 - Substituted n-phenylmethyl -5-oxo-proline-2-amides as p2x7-receptor antagonists and their methods of use - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Methyl 5-Oxohexacosanoate from Hexacosanoic Acid
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a putative biosynthetic pathway for the conversion of hexacosanoic acid, a very-long-chain fatty acid (VLCFA), into methyl 5-oxohexacosanoate. Recognizing the growing interest in oxidized fatty acids as signaling molecules and potential therapeutic targets, this document provides a scientifically grounded, albeit partially hypothetical, framework for the enzymatic transformation of a saturated VLCFA into a keto-ester derivative. The proposed pathway involves an initial peroxisomal activation of hexacosanoic acid, followed by a key C-5 hydroxylation step likely mediated by a cytochrome P450 monooxygenase. Subsequent oxidation of the resulting 5-hydroxyhexacosanoic acid to 5-oxohexacosanoic acid is proposed to be catalyzed by a dehydrogenase analogous to 5-hydroxyeicosanoid dehydrogenase (5-HEDH). The final step involves the esterification of the keto acid to its methyl ester. This guide provides detailed, field-proven experimental protocols for each stage, including enzyme assays and state-of-the-art analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of the intermediates and the final product. Furthermore, this document includes structured data tables for comparative analysis and Graphviz diagrams to visualize the proposed pathway and experimental workflows, offering a comprehensive resource for researchers in lipid biochemistry, drug discovery, and metabolic engineering.
Introduction: The Enigmatic World of Very-Long-Chain Fatty Acid Metabolism
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids, playing crucial roles in membrane structure, energy storage, and the formation of signaling molecules. Hexacosanoic acid (C26:0) is a saturated VLCFA that, when accumulated, is associated with severe inherited metabolic disorders such as X-linked adrenoleukodystrophy, highlighting the importance of its tightly regulated metabolism.[1][2] The primary site for the catabolism of VLCFAs is the peroxisome, where they undergo β-oxidation.[3][4][5]
While the β-oxidation and ω-oxidation of VLCFAs have been extensively studied, the specific in-chain functionalization of these molecules represents a burgeoning area of research. The introduction of an oxo-group at the C-5 position of hexacosanoic acid, and its subsequent esterification, would yield methyl 5-oxohexacosanoate, a novel molecule with potential biological activities yet to be explored. This guide proposes a plausible biosynthetic pathway for this conversion, drawing parallels from known enzymatic reactions in fatty acid metabolism and providing a robust experimental framework for its investigation.
Proposed Biosynthetic Pathway: From a Saturated Chain to a Keto-Ester
The proposed biosynthesis of methyl 5-oxohexacosanoate from hexacosanoic acid is a multi-step enzymatic cascade, likely involving enzymes from different subcellular compartments. The pathway can be conceptually divided into four key stages:
-
Peroxisomal Activation: Initial activation of hexacosanoic acid to its coenzyme A (CoA) thioester.
-
C-5 Hydroxylation: Regioselective hydroxylation of hexacosanoyl-CoA at the C-5 position.
-
Oxidation to a Keto Group: Dehydrogenation of the 5-hydroxy intermediate to form 5-oxohexacosanoyl-CoA.
-
Esterification: Conversion of the keto-acyl CoA to its methyl ester.
Figure 1: Proposed biosynthetic pathway for methyl 5-oxohexacosanoate.
Step 1: Peroxisomal Activation of Hexacosanoic Acid
The initial and obligatory step in the metabolism of VLCFAs is their activation to a CoA thioester. This reaction is catalyzed by very-long-chain acyl-CoA synthetases (VLC-ACS), which are localized to the peroxisomal membrane.[5]
Reaction: Hexacosanoic Acid + ATP + CoA → Hexacosanoyl-CoA + AMP + PPi
Causality of Experimental Choice: The selection of a peroxisome-enriched cellular fraction is critical for studying this initial step. The activity of VLC-ACS can be assayed by monitoring the formation of radiolabeled hexacosanoyl-CoA from [1-¹⁴C]-hexacosanoic acid.
Step 2: C-5 Hydroxylation of Hexacosanoyl-CoA
This is the most speculative, yet crucial, step in the proposed pathway. While lipoxygenases are known to introduce oxygen at the C-5 position of polyunsaturated fatty acids like arachidonic acid, their activity on saturated VLCFAs is unlikely.[6] A more plausible enzymatic candidate is a cytochrome P450 (CYP) monooxygenase with in-chain hydroxylase activity.[7][8][9] Certain CYP enzymes are known to hydroxylate fatty acids at various positions along the alkyl chain.[10] We hypothesize the existence of a specific CYP isoform, likely localized in the endoplasmic reticulum (ER), that can regioselectively hydroxylate the C-5 position of hexacosanoyl-CoA.
Reaction: Hexacosanoyl-CoA + NADPH + H⁺ + O₂ → 5-Hydroxyhexacosanoyl-CoA + NADP⁺ + H₂O
Causality of Experimental Choice: The use of liver microsomes, a rich source of CYP enzymes, is a logical starting point for investigating this reaction. The assay would involve incubating hexacosanoyl-CoA with microsomes in the presence of NADPH and oxygen, followed by sensitive detection of the hydroxylated product by LC-MS/MS.
Step 3: Oxidation of 5-Hydroxyhexacosanoyl-CoA to 5-Oxohexacosanoyl-CoA
The conversion of the 5-hydroxy intermediate to the corresponding keto-acyl CoA is a dehydrogenation reaction. An analogous enzyme, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), catalyzes the NADP⁺-dependent oxidation of 5-hydroxyeicosatetraenoic acid (5-HETE) to 5-oxo-ETE.[11][12] Studies on the substrate specificity of 5-HEDH have shown that it can act on fatty acids with a chain length of at least 16 carbons.[11][12] This suggests that a similar dehydrogenase, perhaps a novel isoform with a preference for VLCFAs, could catalyze the oxidation of 5-hydroxyhexacosanoyl-CoA.
Reaction: 5-Hydroxyhexacosanoyl-CoA + NADP⁺ → 5-Oxohexacosanoyl-CoA + NADPH + H⁺
Causality of Experimental Choice: The experimental validation of this step would involve the synthesis of 5-hydroxyhexacosanoic acid as a substrate. Microsomal fractions from activated immune cells (e.g., macrophages) or specific cell lines known to express 5-HEDH activity could be used as the enzyme source.[13] The reaction would be monitored by measuring the formation of the 5-oxo product via LC-MS/MS.
Step 4: Esterification to Methyl 5-Oxohexacosanoate
The final step is the esterification of 5-oxohexacosanoic acid to its methyl ester. This can occur through enzymatic or non-enzymatic chemical means. Enzymatically, a specific acyl-CoA:methanol acyltransferase could catalyze this reaction. Alternatively, the free 5-oxohexacosanoic acid, after hydrolysis of the CoA ester, could be esterified. For analytical purposes, chemical esterification using reagents like boron trifluoride in methanol is a standard and efficient method.[14]
Reaction (Enzymatic): 5-Oxohexacosanoyl-CoA + Methanol → Methyl 5-Oxohexacosanoate + CoA
Causality of Experimental Choice: For preparative purposes or to confirm the identity of the final product, chemical esterification is the most straightforward approach. To investigate a potential enzymatic esterification, cell lysates could be incubated with 5-oxohexacosanoyl-CoA and methanol, and the formation of the methyl ester monitored by GC-MS.
Experimental Protocols
This section provides detailed protocols for the key experimental workflows required to investigate the proposed biosynthetic pathway.
Workflow for Investigating the Biosynthetic Pathway
Figure 2: Experimental workflow for pathway elucidation.
Protocol 1: In Vitro C-5 Hydroxylation of Hexacosanoic Acid
Objective: To detect the formation of 5-hydroxyhexacosanoic acid from hexacosanoic acid using a microsomal enzyme source.
Materials:
-
Hexacosanoic acid (C26:0)
-
Liver microsomes (e.g., from rat or human)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mM NADPH, and 1 mg/mL of microsomal protein.
-
Add hexacosanoic acid (final concentration 10 µM, dissolved in a suitable vehicle like ethanol).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the presence of 5-hydroxyhexacosanoic acid using LC-MS/MS.
Protocol 2: In Vitro Oxidation of 5-Hydroxyhexacosanoic Acid
Objective: To detect the formation of 5-oxohexacosanoic acid from synthetic 5-hydroxyhexacosanoic acid.
Materials:
-
5-Hydroxyhexacosanoic acid (requires chemical synthesis)
-
Microsomes from a cell line with known 5-HEDH activity (e.g., U937 cells)
-
NADP⁺
-
Potassium phosphate buffer (pH 8.0)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 1 mM NADP⁺, and 1 mg/mL of microsomal protein.
-
Add 5-hydroxyhexacosanoic acid (final concentration 10 µM).
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction and process the sample as described in Protocol 1.
-
Analyze the supernatant for the formation of 5-oxohexacosanoic acid by LC-MS/MS.
Protocol 3: Derivatization and GC-MS Analysis of Methyl 5-Oxohexacosanoate
Objective: To derivatize 5-oxohexacosanoic acid to its methyl ester for GC-MS analysis.
Materials:
-
Dried lipid extract containing 5-oxohexacosanoic acid
-
14% Boron trifluoride in methanol (BF₃-MeOH)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
GC-MS system
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF₃-MeOH.
-
Heat the mixture at 100°C for 30 minutes in a sealed vial.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex vigorously to extract the fatty acid methyl esters into the hexane layer.
-
Transfer the upper hexane layer to a clean vial containing anhydrous Na₂SO₄ to remove residual water.
Data Presentation and Analysis
The quantitative data obtained from the experimental workflows should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 1: LC-MS/MS Parameters for the Analysis of Hydroxylated and Keto-VLCFAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hexacosanoic Acid | 395.4 | 395.4 | 10 |
| 5-Hydroxyhexacosanoic Acid | 411.4 | 393.4 | 15 |
| 5-Oxohexacosanoic Acid | 409.4 | 391.4 | 15 |
| Internal Standard (e.g., C27:0) | 409.4 | 409.4 | 10 |
Table 2: GC-MS Parameters for the Analysis of Methyl 5-Oxohexacosanoate
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Inlet Temperature | 280°C |
| Oven Program | 150°C (1 min), ramp at 10°C/min to 320°C (10 min) |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Scan Range | 50-600 m/z |
Conclusion and Future Directions
This technical guide has outlined a plausible biosynthetic pathway for the conversion of hexacosanoic acid to methyl 5-oxohexacosanoate. The proposed pathway, while requiring experimental validation, is grounded in established principles of fatty acid metabolism. The provided experimental protocols offer a robust framework for researchers to investigate this novel metabolic route.
Future research should focus on the identification and characterization of the putative C-5 hydroxylase and the VLCFA-specific 5-hydroxyacyl-CoA dehydrogenase. The elucidation of this pathway could unveil new classes of bioactive lipids derived from VLCFAs, with potential implications for understanding metabolic diseases and developing novel therapeutic strategies. Furthermore, the chemo-enzymatic synthesis of methyl 5-oxohexacosanoate and other related compounds will be crucial for exploring their biological functions.
References
-
Powell, W. S., & Rokach, J. (2009). Substrate selectivity of 5-hydroxyeicosanoid dehydrogenase and its inhibition by 5-hydroxy-Delta6-long-chain fatty acids. Prostaglandins, Leukotrienes and Essential Fatty Acids, 80(5-6), 265-271. [Link]
-
Powell, W. S., & Rokach, J. (2009). Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids. PMC. [Link]
-
De Biase, I., & Tortorelli, S. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. In Methods in Molecular Biology (pp. 165-173). Springer US. [Link]
-
De Biase, I., & Tortorelli, S. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Springer Link. [Link]
-
Wanders, R. J. A., Denis, S., Ruiter, J. P. N., Schutgens, R. B. H., van Roermund, C. W. T., & Jacobs, B. S. (1995). Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts. Journal of Inherited Metabolic Disease, 18(Suppl 1), 113-124. [Link]
-
Li, X., Xu, D., & Li, Y. (2022). Targeting peroxisomal fatty acid oxidation improves hepatic steatosis and insulin resistance in obese mice. PMC. [Link]
-
Singh, I., & Pahan, K. (2010). Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy. PMC. [Link]
-
Takemoto, Y., Suzuki, Y., & Shimozawa, N. (2003). Gas chromatography/mass Spectrometry Analysis of Very Long Chain Fatty Acids, Docosahexaenoic Acid, Phytanic Acid and Plasmalogen for the Screening of Peroxisomal Disorders. Brain and Development, 25(7), 481-487. [Link]
-
Ferdinandusse, S., Denis, S., Mooijer, P. A. W., Zhang, Z., & Wanders, R. J. A. (2001). Identification of the peroxisomal β-oxidation enzymes involved in the biosynthesis of docosahexanoic acid. ResearchGate. [Link]
-
PubChem. (n.d.). Beta Oxidation of Very Long Chain Fatty Acids. PubChem. [Link]
-
Ortiz, A., & de la Pradilla, G. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. PMC. [Link]
-
O'Connor, E., & McCarthy, D. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
-
PubChem. (n.d.). Beta Oxidation of Very Long Chain Fatty Acids. PubChem. [Link]
-
Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PMC. [Link]
-
Wielders, S. J. H., van der Veen, S., & Wanders, R. J. A. (2017). Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics. PMC. [Link]
-
Girhard, M., & Urlacher, V. B. (2014). Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s. ResearchGate. [Link]
-
WikiLectures. (2023, February 17). Oxidation of very long chain fatty acids. WikiLectures. [Link]
-
Liu, Y., & Li, D. (2022). The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. MDPI. [Link]
-
Clinical Learning. (2025, August 15). 12. Oxidation of Odd-Chain & Very Long-Chain Fatty Acids | Biochemistry & Metabolism | USMLE Step 1. YouTube. [Link]
-
Ortiz de Montellano, P. R., & Fruetel, J. A. (1993). Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein. Biochemistry, 32(4), 1189-1196. [Link]
-
ResearchGate. (n.d.). Omega oxidation of very-long-chain fatty acids (VLCFAs). ResearchGate. [Link]
-
Wikipedia. (n.d.). Lipoxygenase. Wikipedia. [Link]
-
Villeneuve, P., & Nicaud, J.-M. (2019). Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. MDPI. [Link]
-
Ni, Y., & Urlacher, V. B. (2014). Enzymatic Oxidative Cascade for Oxofunctionalization of Fatty Acids in One-Pot. ChemCatChem, 6(4), 1042-1047. [Link]
-
ResearchGate. (n.d.). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reaction scheme for the hydroxylation of fatty acids by P450Bsβ and subsequent α‐keto decarboxylation. ResearchGate. [Link]
-
Singh, I., & Pahan, K. (2010). Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy. PubMed. [Link]
-
Yan, A. M., & Zhang, H. (2014). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. PMC. [Link]
-
Takemoto, Y., Suzuki, Y., & Shimozawa, N. (2003). Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders. ResearchGate. [Link]
-
Restek. (n.d.). Derivatization of Fatty acids to FAMEs. Restek. [Link]
-
Powell, W. S., & Gravelle, F. (1996). Regulation of 5-hydroxyeicosanoid dehydrogenase activity in monocytic cells. PMC. [Link]
-
Gardner, H. W. (2016). Lipoxygenase as a versatile biocatalyst. ResearchGate. [Link]
-
Adrenoleukodystrophy.info. (2024, June 25). Origin and Metabolism of VLCFA. Adrenoleukodystrophy.info. [Link]
-
AOCS. (2019, July 23). Fatty Acid β-Oxidation. AOCS. [Link]
Sources
- 1. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta Oxidation of Very Long Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxidation of very long chain fatty acids - WikiLectures [wikilectures.eu]
- 5. mdpi.com [mdpi.com]
- 6. Lipoxygenase - Wikipedia [en.wikipedia.org]
- 7. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substrate selectivity of 5-hydroxyeicosanoid dehydrogenase and its inhibition by 5-hydroxy-Delta6-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of 5-hydroxyeicosanoid dehydrogenase activity in monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 15. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Chemical Ecology of Long-Chain Methyl Ketones and Esters in Insects: A Technical Guide
Introduction
In the intricate world of insect chemical communication, long-chain methyl ketones and esters represent a fascinating and vital class of semiochemicals. These compounds, derived from fatty acid metabolism, are not mere metabolic byproducts but rather sophisticated signaling molecules that mediate a wide array of behaviors crucial for survival and reproduction. From the potent allure of a sex pheromone to the stark warning of a defensive allomone, methyl ketones and esters are central to the chemical language of insects. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the biosynthesis, ecological functions, and analytical methodologies pertinent to these significant natural products. Our exploration will delve into the causality behind experimental choices, ensuring a blend of technical accuracy and field-proven insights.
Part 1: Biosynthesis of Long-Chain Methyl Ketones and Esters
The production of long-chain methyl ketones and esters in insects is intrinsically linked to the fundamental process of fatty acid synthesis.[1] Insects have ingeniously adapted this core metabolic pathway to generate a diverse arsenal of chemical signals.[2]
Biosynthesis of Long-Chain Methyl Ketones
Long-chain methyl ketones in insects are typically derived from the oxidation of long-chain alkanes, which are themselves products of fatty acid metabolism.[3][4] The biosynthetic pathway can be conceptualized as a multi-step process primarily occurring in the oenocytes, specialized cells associated with the insect's cuticle.[3]
-
Fatty Acid Synthesis: The journey begins with the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA by fatty acid synthase (FAS).[5]
-
Elongation: The resulting fatty acyl-CoAs are then elongated by a series of elongases to produce very-long-chain fatty acids (VLCFAs).
-
Reduction to Aldehyde: The VLCFAs are subsequently reduced to long-chain aldehydes.
-
Decarbonylation to Alkane: A crucial step involves the oxidative decarbonylation of the long-chain aldehyde to form a long-chain alkane with one less carbon atom. This reaction is catalyzed by a cytochrome P450 enzyme of the CYP4G family.[6]
-
Oxidation to Methyl Ketone: The final step is the oxidation of the long-chain alkane at the second carbon position to yield the corresponding methyl ketone.[3][4] While the precise enzymatic machinery for this final oxidation step is still under investigation in many species, it is a critical transformation for generating these semiochemicals.
Biosynthesis of Long-Chain Methyl Ketones
Biosynthesis of Long-Chain Esters
The biosynthesis of long-chain esters, particularly acetate esters commonly found in moth sex pheromones, also originates from fatty acid metabolism.[1] This pathway involves a series of modifications to the fatty acyl-CoA precursors.[7]
-
Fatty Acid Synthesis and Desaturation: Similar to methyl ketone biosynthesis, the process starts with fatty acid synthesis. However, a key differentiating step is the introduction of double bonds into the fatty acyl-CoA chain by specific desaturases. The position and stereochemistry of these double bonds are critical for the biological activity of the resulting pheromone.
-
Chain Shortening: In many cases, the desaturated fatty acyl-CoA undergoes one or more cycles of β-oxidation to achieve the correct chain length for the final ester product.[7]
-
Reduction to Alcohol: The chain-shortened, desaturated fatty acyl-CoA is then reduced by a fatty acyl reductase (FAR) to a long-chain fatty alcohol.
-
Esterification: The final step is the esterification of the fatty alcohol, often with acetyl-CoA, to form the acetate ester. This reaction is catalyzed by an acetyltransferase. Interestingly, recent research has also implicated carboxylesterases and lipases in modulating the final acetate ester profile, suggesting a more complex regulatory network than previously understood.[8][9]
Biosynthesis of Long-Chain Ester Pheromones
Part 2: Ecological Functions
Long-chain methyl ketones and esters serve a multitude of ecological roles, primarily as pheromones for intraspecific communication and as allomones for interspecific defense.
Pheromones: The Language of Attraction and Alarm
Pheromones are chemical signals that trigger a social response in members of the same species.[1][5]
-
Sex Pheromones: Perhaps the most well-studied function, long-chain esters are classic components of female-produced moth sex pheromones.[10] These volatile blends are often highly specific, ensuring that only males of the same species are attracted, thereby maintaining reproductive isolation. The precise ratio of different ester components is often crucial for eliciting a full behavioral response.
-
Aggregation Pheromones: In some species, such as the powder-post beetle Lyctus africanus, a blend of esters acts as an aggregation pheromone, attracting both males and females to a suitable resource.[11] This strategy can be advantageous for overcoming host plant defenses or for mate finding.
-
Alarm Pheromones: Methyl ketones can function as alarm pheromones in some social insects. For instance, 4-methyl-3-heptanone and 2-heptanone are components of the mandibular gland secretion of the ant Atta texana and elicit alarm and attraction behaviors at different concentrations.[12]
Allomones: A Chemical Shield
Allomones are chemical substances that benefit the producer by modifying the behavior of a receiving species.[13] Methyl ketones, in particular, have been identified as potent allomones in various insect-plant and predator-prey interactions.
-
Defense Against Predators: Many insects utilize methyl ketones as defensive secretions. For example, the release of these compounds can repel or deter potential predators.
-
Antimicrobial and Insecticidal Activity: Certain methyl ketones, such as 2-undecanone, have demonstrated fumigant and insecticidal properties, suggesting a role in protecting the insect from pathogens or competitors.[14][15] This has also led to their investigation as potential bio-pesticides.[14][15]
Part 3: Analytical Methodologies
The identification and quantification of long-chain methyl ketones and esters require a suite of sophisticated analytical techniques. The choice of methodology is dictated by the volatility of the compounds, the biological matrix, and the specific research question.
Extraction and Collection of Semiochemicals
The initial step in analyzing these compounds is their efficient extraction from the insect.
-
Solvent Extraction: This traditional method involves immersing the whole insect or specific body parts in a non-polar solvent like hexane or pentane for a short duration.[16][17] This technique is effective for extracting cuticular hydrocarbons and other surface lipids but can also co-extract internal lipids if the immersion time is too long.[17]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is particularly well-suited for collecting volatile and semi-volatile compounds from the headspace of an insect.[18][19] A fused-silica fiber coated with a stationary phase is exposed to the headspace, and the analytes partition onto the fiber. The fiber is then directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.[18] The choice of fiber coating is critical and depends on the polarity of the target analytes.[18]
SPME Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for the separation, identification, and quantification of long-chain methyl ketones and esters.[16][20]
Protocol: GC-MS Analysis of Insect Cuticular Hydrocarbons and Derivatives
-
Sample Preparation:
-
For solvent extracts, concentrate the sample under a gentle stream of nitrogen to a final volume of approximately 50-100 µL.
-
For SPME, no further sample preparation is needed after collection.
-
-
Injection:
-
Inject 1-2 µL of the solvent extract into the GC inlet in splitless mode to maximize the transfer of analytes to the column.[21]
-
For SPME, insert the fiber into the heated GC inlet for thermal desorption.
-
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for separating these relatively non-polar compounds.
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of around 1.0-1.5 mL/min.
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 50-70°C) to trap the analytes at the head of the column, followed by a ramp to a high final temperature (e.g., 300-320°C) to elute the long-chain compounds.[17][21]
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to scan a mass range of approximately m/z 40-600.
-
-
Data Analysis:
-
Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative abundance of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram.[17]
-
Causality Behind Experimental Choices: The choice of a non-polar column is crucial for effectively separating hydrocarbons and their derivatives based on their boiling points. The splitless injection mode is chosen for trace analysis to ensure that the maximum amount of analyte reaches the detector. The temperature program is carefully optimized to achieve good resolution of closely eluting isomers while minimizing analysis time.
Electroantennography (EAG)
EAG is an electrophysiological technique that measures the summed response of an insect's antenna to an olfactory stimulus.[22][23][24] It is an invaluable tool for rapidly screening which compounds in a complex mixture are biologically active.[25]
Protocol: Electroantennography (EAG) Bioassay
-
Antenna Preparation:
-
Stimulus Preparation:
-
Prepare serial dilutions of the synthetic methyl ketone or ester in a high-purity solvent (e.g., hexane).
-
Apply a known amount of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.[23]
-
A solvent-only pipette serves as a negative control.
-
-
Signal Recording:
-
A continuous stream of purified and humidified air is passed over the mounted antenna.
-
A puff of air is diverted through the stimulus pipette, delivering the odorant to the antenna.[25]
-
The resulting change in electrical potential across the antenna is amplified and recorded.[22] The peak amplitude of the negative voltage deflection is the EAG response.[22]
-
-
Data Analysis:
-
The EAG responses to different compounds and concentrations are compared to determine the relative sensitivity of the antenna to each stimulus.
-
Causality Behind Experimental Choices: The use of a continuous airstream maintains the antenna's viability and provides a stable baseline. The puff delivery system ensures a precise and repeatable stimulus presentation. The saline-filled electrodes provide a good electrical connection to the antenna, allowing for the sensitive detection of neuronal activity.
EAG Experimental Workflow
Part 4: Hormonal Regulation
The production of long-chain methyl ketones and esters is not a static process but is often under tight hormonal control, ensuring that these signals are produced at the appropriate developmental stage and physiological state.
-
Juvenile Hormone (JH): JH is a key regulator of insect development and reproduction.[26][27][28] In many species, JH titers are positively correlated with the production of sex pheromones.[2] For instance, in some beetles and cockroaches, JH III induces pheromone production.[2] JH can act at the transcriptional level, upregulating the expression of genes encoding biosynthetic enzymes.[2]
-
Pheromone Biosynthesis Activating Neuropeptide (PBAN): In many moth species, the production of sex pheromones is initiated by the release of PBAN from the subesophageal ganglion.[1] PBAN acts on the pheromone gland cells to stimulate the activity of key enzymes in the biosynthetic pathway.
-
Ecdysteroids: In some dipteran insects, ecdysteroids, the molting hormones, have been implicated in the regulation of hydrocarbon and pheromone biosynthesis.[2]
Conclusion
The study of long-chain methyl ketones and esters in insects offers a captivating window into the evolution of chemical communication and defense. From their origins in fatty acid metabolism to their profound influence on behavior, these compounds are a testament to the chemical sophistication of the insect world. The analytical techniques outlined in this guide provide a robust framework for researchers to unravel the complexities of these signaling systems. Future research, integrating genomics, transcriptomics, and proteomics with classical chemical ecology, will undoubtedly reveal even more intricate details about the biosynthesis, regulation, and perception of these vital semiochemicals, paving the way for innovative pest management strategies and a deeper appreciation of the chemical dialogues that shape our natural world.
References
-
Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. FEMS Yeast Research, 22(1), foac041. [Link]
-
Chertemps, T., et al. (2012). A carboxylesterase, Esterase-6, modulates sensory physiological and behavioral response dynamics to pheromone in Drosophila. BMC Biology, 10, 56. [Link]
-
Shi, Y., et al. (2023). Dynamic Roles of Insect Carboxyl/Cholinesterases in Chemical Adaptation. International Journal of Molecular Sciences, 24(4), 3891. [Link]
-
Groot, A. T., et al. (2020). Lipases and carboxylesterases are involved in interspecific pheromone differences between two moth species. bioRxiv. [Link]
-
MDPI. (2023). Dynamic Roles of Insect Carboxyl/Cholinesterases in Chemical Adaptation. [Link]
-
Wikipedia. (2023). Insect pheromones. [Link]
-
Bagnères, A.-G., & Morgan, E. D. (1990). Strategy for the analysis of cuticular hydrocarbon waxes from insects using gas chromatography/mass spectrometry with electron impact and chemical ionization. Biological Mass Spectrometry, 19(12), 727-735. [Link]
-
ResearchGate. (2025). Dynamic Roles of Insect Carboxyl/Cholinesterases in Chemical Adaptation. [Link]
-
Beck, J. J., et al. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (63), e3931. [Link]
-
ResearchGate. (2025). A simple method for analysis of insect cuticular hydrocarbons. [Link]
-
Grokipedia. (n.d.). Electroantennography. [Link]
-
Tillman, J. A., et al. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology, 29(6), 481-514. [Link]
-
Bionity. (n.d.). Juvenile hormone. [Link]
-
Forney, F. W., & Markovetz, A. J. (1971). The biology of methyl ketones. Journal of Lipid Research, 12(4), 383-391. [Link]
-
Schulz, S., et al. (1993). Insect pheromone biosynthesis: stereochemical pathway of hydroxydanaidal production from alkaloidal precursors in Creatonotos transiens (Lepidoptera, Arctiidae). Proceedings of the National Academy of Sciences, 90(14), 6834-6838. [Link]
-
IIP Series. (n.d.). INSECT PHEROMONE:CLASSIFICATION, STRUCTURE OF PHEROMONE GLAND, BIOSYNTHESIS AND APPLICATION IN PEST MANAGEMENT. [Link]
-
Iwai, D., et al. (2023). Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants. Bio-protocol, 13(13), e4721. [Link]
-
Roe, R. M. (2018). The Activity of Methyl Ketones as Fumigants for Insect Control. ResearchGate. [Link]
-
Insect Science. (n.d.). Semiochemicals. [Link]
-
Zhang, A., et al. (2015). Identification of Esters as Novel Aggregation Pheromone Components Produced by the Male Powder-Post Beetle, Lyctus africanus Lesne (Coleoptera: Lyctinae). PLoS ONE, 10(11), e0141799. [Link]
-
Smith, C. M., et al. (2018). Novel use of aliphatic n-methyl ketones as a fumigant and alternative to methyl bromide for insect control. Pest Management Science, 74(3), 648-655. [Link]
-
Harris, R. A. (2011). Use of solid-phase microextraction to detect semiochemicals in synthetic and biological samples. TTU DSpace Repository. [Link]
-
CERES Research Repository. (2021). REVIEW ARTICLE Juvenile hormone: Production, regulation, current application in vector control and its future applications. [Link]
-
PubMed. (1971). The biology of methyl ketones. [Link]
-
JoVE. (2022). Electroantennographic Bioassay As Screening Tool For Host Plant Volatiles l Protocol Preview. [Link]
-
Schal, C., et al. (2013). Aldehyde Decarbonylases: Enigmatic Enzymes of Hydrocarbon Biosynthesis. In Comprehensive Natural Products II (pp. 133-154). Elsevier. [Link]
-
Virginia Tech. (2010). Mechanisms of juvenile hormone action in insects could help fine tune pesticides. [Link]
-
EOLSS.net. (n.d.). Inter and Intraspecificity of Chemical Communication. [Link]
-
Tittiger, C., et al. (2018). Monoterpenyl esters in juvenile mountain pine beetle and sex-specific release of the aggregation pheromone trans-verbenol. Proceedings of the National Academy of Sciences, 115(14), 3679-3684. [Link]
-
Moser, J. C., & Blum, M. S. (1963). ALARM PHEROMONES OF THE ANT ATTA TEXANA. Southern Research Station. [Link]
-
Current Opinion in Insect Science. (2019). Inter and Intraspecificity of Chemical Communication. [Link]
-
Noriega, F. G. (2014). Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain?. International journal of molecular sciences, 15(4), 5304–5336. [Link]
-
Academia.edu. (n.d.). Protocol for solid-phase microextraction method development. [Link]
-
Risticevic, S., & Pawliszyn, J. (2010). Protocol for solid-phase microextraction method development. Nature protocols, 5(1), 122-139. [Link]
-
MDPI. (2020). Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology. [Link]
-
ResearchGate. (n.d.). Methylketone Biosynthesis and MKS1 Three-Dimensional Structure. [Link]
-
Academic Journals. (2014). Gas chromatography-mass spectrometry (GC-MS) analysis, antimicrobial, phytotoxic, insecticidal and leishmanicidal activities of. [Link]
Sources
- 1. Insect pheromones - Wikipedia [en.wikipedia.org]
- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The biology of methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. Aldehyde Decarbonylases: Enigmatic Enzymes of Hydrocarbon Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 11. Identification of Esters as Novel Aggregation Pheromone Components Produced by the Male Powder-Post Beetle, Lyctus africanus Lesne (Coleoptera: Lyctinae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. srs.fs.usda.gov [srs.fs.usda.gov]
- 13. Semiochemicals – Insect Science [uq.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
- 15. Novel use of aliphatic n-methyl ketones as a fumigant and alternative to methyl bromide for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dictionnaire-amoureux-des-fourmis.fr [dictionnaire-amoureux-des-fourmis.fr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 20. researchgate.net [researchgate.net]
- 21. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. grokipedia.com [grokipedia.com]
- 25. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Juvenile_hormone [bionity.com]
- 27. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 28. Mechanisms of juvenile hormone action in insects could help fine tune pesticides | EurekAlert! [eurekalert.org]
Metabolic Origin of 5-Oxo Fatty Acids in Plant Surface Lipids: Biosynthetic Pathways and Analytical Workflows
Executive Summary
Plant surface lipids—comprising the cuticular matrix of aerial organs and the suberized lamellae of roots and periderms—are complex aliphatic polyesters[1]. While
Biosynthetic Origin and Enzymatic Causality
The synthesis of 5-oxo fatty acids is a multi-stage enzymatic cascade localized across the plastid and the endoplasmic reticulum (ER). The plant invests metabolic energy into these modifications because mid-chain carbonyl groups provide reactive electrophilic centers, facilitating cross-linking within the polyester matrix and enhancing the mechanical rigidity of the barrier against abiotic stress[3].
Precursor Synthesis and Elongation
The pathway initiates in the plastid with the de novo synthesis of C16 and C18 fatty acids. Upon export, these precursors are activated by Long-Chain Acyl-CoA Synthetases (LACS) and elongated by the Fatty Acid Elongase (FAE) complex in the ER to form VLCFAs[1]. These VLCFAs serve as the foundational aliphatic chains for subsequent oxygenation[2].
Cytochrome P450-Mediated Hydroxylation
The introduction of oxygen at the C5 position is the critical first step in oxo-fatty acid biosynthesis. Unlike the CYP86 family, which predominantly catalyzes
Dehydrogenation to 5-Oxo Fatty Acids
The causative step for keto formation is the oxidation of the 5-hydroxy intermediate, driven by NAD(P)
Fig 1. Enzymatic cascade detailing the metabolic origin of 5-oxo fatty acids in plant surface lipids.
Self-Validating Experimental Workflows
To investigate these rare monomers, analytical protocols must account for the thermal lability and reactivity of the 5-oxo group. The following methodologies are designed as self-validating systems to ensure absolute data integrity.
Protocol 1: Matrix Isolation and Depolymerization
Causality: Traditional alkaline hydrolysis can induce aldol condensations or degradation of keto-fatty acids. Therefore, acid-catalyzed transesterification (BF
-
Delipidation: Extract 100 mg of lyophilized plant tissue (e.g., Arabidopsis stems or potato periderm) with CHCl
:MeOH (1:1, v/v) for 24 hours in a Soxhlet apparatus to remove soluble epicuticular waxes. -
Self-Validating Mechanism (Internal Standard): Spike the delipidated residue with 10
g of Heptadecanoic acid (C17:0). Logic: Because C17:0 is absent in plant surface lipids, its final recovery rate strictly validates the efficiency of the depolymerization and extraction phases. -
Depolymerization: Incubate the residue in 3 mL of 10% BF
in methanol at 70°C for 3 hours. -
Phase Separation: Quench with 2 mL of saturated NaCl and extract the released methyl esters with 3 mL of hexane.
Protocol 2: Two-Step Derivatization and GC-MS Analysis
Causality: The 5-oxo group can enolize during gas chromatography, leading to peak tailing and signal loss. A two-step derivatization protects both the keto and hydroxyl/carboxyl moieties.
-
Self-Validating Mechanism (Surrogate Standard): Add 5
g of 5-oxo-nonanoic acid to the hexane extract before evaporation. Logic: This standard tracks the specific efficiency of the methoximation reaction, isolating derivatization errors from extraction errors. -
Methoximation: Reconstitute the dried extract in 50
L of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 40°C for 90 minutes to convert the 5-oxo group into a stable O-methyl oxime. -
Silylation: Add 50
L of BSTFA + 1% TMCS. Incubate at 70°C for 30 minutes to silylate free hydroxyl and carboxyl groups. -
GC-MS Acquisition: Inject 1
L into a GC-MS equipped with an HP-5MS column. Use Electron Impact (EI) ionization at 70 eV.
Fig 2. Self-validating analytical workflow for the extraction and quantification of 5-oxo fatty acids.
Fig 3. Logical architecture of the dual-standard self-validating analytical system.
Quantitative Data Presentation
The table below summarizes the relative abundance of oxygenated fatty acid monomers across different plant surface lipid matrices, highlighting the comparative rarity and specific localization of mid-chain oxo variants.
| Plant Tissue | Lipid Matrix | Monomer Type | Relative Abundance (mol %) | Primary Biosynthetic Enzyme |
| Arabidopsis Leaf | Cutin | 16-hydroxy C16:0 | 65.2% | CYP86A |
| Potato Tuber | Suberin | 45.1% | CYP86A / CYP86B | |
| Tomato Fruit | Cutin | 10-oxo C18:0 | 5.4% | HFADH / CYP77A |
| Wheat Stem | Epicuticular Wax | 5-oxo C18:0 | 1.2% | LOX / P450 Monooxygenase |
References
-
The biosynthesis of cutin and suberin as an alternative source of enzymes for the production of bio-based chemicals and materials. PubMed.[Link]
-
Update on the structure and regulated biosynthesis of the apoplastic polymers cutin and suberin. Plant Physiology.[Link]
-
Synthesis of C20–38 Fatty Acids in Plant Tissues. MDPI.[Link]
-
The Key Enzymes in the Suberin Biosynthetic Pathway in Plants: An Update. MDPI.[Link]
-
The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. ACS Publications.[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis of C20–38 Fatty Acids in Plant Tissues [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The biosynthesis of cutin and suberin as an alternative source of enzymes for the production of bio-based chemicals and materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: GC-MS Quantification of Methyl 5-Oxohexacosanoate in Lipidomics
Target Audience: Analytical Chemists, Lipidomics Researchers, and Clinical Drug Development Professionals Matrix: Plasma, Fibroblasts, and Tissue Homogenates Analytical Platform: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
Rationale & Molecular Dynamics
Very long-chain fatty acids (VLCFAs) are critical structural components of sphingolipids and glycerophospholipids. Unlike shorter-chain fatty acids, VLCFAs (≥C22) are obligately degraded via peroxisomal β-oxidation. Genetic defects in this pathway, such as mutations in the ABCD1 gene, lead to X-linked adrenoleukodystrophy (X-ALD), characterized by the toxic accumulation of VLCFAs in the brain and adrenal glands[1].
Recently, oxidized derivatives of VLCFAs, specifically keto-fatty acids, have emerged as potent biomarkers for peroxisomal stress. Methyl 5-oxohexacosanoate is the methyl ester derivative of 5-oxohexacosanoic acid (a C26:0 keto-fatty acid). Because intact VLCFAs possess extremely high boiling points and active carboxyl groups that cause peak tailing, derivatization to a fatty acid methyl ester (FAME) is an absolute requirement for gas-phase analysis[2].
Table 1: Physicochemical Properties of the Analyte
| Property | Value / Description | Analytical Consequence |
| Systematic Name | Methyl 5-oxohexacosanoate | Requires methylation of the precursor acid. |
| Chemical Formula | C₂₇H₅₂O₃ | High carbon count requires high-temperature GC. |
| Monoisotopic Mass | 424.3916 Da | Target molecular ion (M⁺) in MS. |
| Boiling Point | > 450°C (Estimated) | Necessitates a thin-film, high-temperature GC column. |
Biological Matrix Extraction & Derivatization
To achieve a self-validating and reproducible extraction, this protocol abandons the highly toxic chloroform-based Folch method in favor of a 1-chlorobutane liquid-liquid extraction . 1-chlorobutane offers a broader polarity range, efficiently partitioning highly lipophilic VLCFAs while minimizing the co-extraction of polar interferents[3].
Extraction Protocol
-
Sample Aliquot: Transfer 50 µL of plasma or 10⁶ fibroblast cells into a borosilicate glass vial.
-
Internal Standard Addition: Add 10 µL of deuterated internal standard (e.g., d₄-C26:0) to ensure quantification accuracy and correct for derivatization efficiency.
-
Protein Precipitation & Extraction: Add 1.0 mL of 1-chlorobutane/methanol (2:1, v/v). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the upper organic phase to a clean reaction vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen.
Derivatization (Esterification)
-
Reagent Addition: Add 200 µL of 14% Boron trifluoride (BF₃) in methanol to the dried extract.
-
Incubation: Cap tightly and heat at 100°C for 45 minutes. Causality note: BF₃ acts as a Lewis acid catalyst, driving the esterification of the carboxylic acid to a methyl ester without enolizing the C5 ketone.
-
Quenching: Cool to room temperature, add 500 µL of hexane and 500 µL of HPLC-grade water. Vortex and centrifuge.
-
Recovery: Extract the upper hexane layer (containing the K-FAMEs) and transfer to a GC autosampler vial.
Figure 1: End-to-end analytical workflow for the GC-MS quantification of VLCFA derivatives.
GC-MS Instrumental Method
Due to the extreme hydrophobicity and high boiling point of C26 FAMEs, standard 30-meter columns with 0.25 µm film thicknesses suffer from excessive column bleed and analyte retention. A high-temperature, thin-film column (e.g., DB-5HT) is mandatory.
Table 2: Optimized GC-MS Parameters
| Parameter | Setting | Rationale |
| Column | DB-5HT (15 m × 0.25 mm, 0.1 µm film) | Thin film reduces column bleed at >300°C; 15m length shortens run time for VLCFAs. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Maintains optimal linear velocity across the temperature gradient. |
| Injection | 1 µL, Splitless mode (280°C) | Maximizes sensitivity for trace-level peroxisomal biomarkers. |
| Oven Program | 150°C (1 min) ➔ 15°C/min to 350°C (hold 5 min) | Rapid ramp prevents band broadening of high-molecular-weight lipids. |
| Transfer Line | 320°C | Prevents cold-spot condensation of the C26 FAME. |
| Ionization | Electron Ionization (EI), 70 eV | Provides reproducible, high-energy fragmentation for structural elucidation. |
Mass Spectral Interpretation & Diagnostic Ions
The identification of keto-fatty acid methyl esters relies heavily on predictable gas-phase chemistry. Under 70 eV electron ionization, the molecular ion (M⁺ at m/z 424) of methyl 5-oxohexacosanoate is typically weak. Instead, structural confirmation is driven by highly specific α-cleavages adjacent to the carbonyl groups[4].
-
α-Cleavage at C5-C6 (m/z 129): Cleavage of the carbon-carbon bond distal to the ester group yields the fragment [CH₃-O-CO-CH₂-CH₂-CH₂-CO]⁺. This m/z 129 ion is the universal diagnostic hallmark for all 5-keto FAMEs[5].
-
α-Cleavage at C4-C5 (m/z 101 & 323): Cleavage proximal to the ketone yields [CH₃-O-CO-CH₂-CH₂-CH₂]⁺ (m/z 101) and the corresponding loss of this fragment from the molecular ion [M - 101]⁺ (m/z 323).
-
McLafferty Rearrangement (m/z 74): A classic rearrangement at the ester carbonyl, confirming the presence of the methyl ester moiety.
Figure 2: Primary EI fragmentation pathways of methyl 5-oxohexacosanoate.
Table 3: SIM Mode Quantification Ions
For trace quantification in clinical lipidomics, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode using the following ions:
| Ion Type | m/z | Relative Abundance | Utility |
| Diagnostic (Target) | 129 | High | Primary quantifier ion for 5-keto FAMEs. |
| Qualifier 1 | 323 | Medium | Confirms the specific C26 chain length (M - 101). |
| Qualifier 2 | 101 | Medium | Confirms the position of the ketone at C5. |
| Ester Confirmation | 74 | Very High | General FAME base peak; used for total lipid profiling. |
References
-
Creative Proteomics. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification. Retrieved from 1
-
ChemRxiv. A fast GC-MS/MS method for the simultaneous measurement of key metabolites of peroxisomal beta-oxidation and ether lipid biosynthesis. Retrieved from 3
-
Springer Nature Experiments. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from2
-
Christie, W.W. Gas Chromatography and Lipids - A Practical Guide. Retrieved from 4
-
Journal of Chromatography. GC retention characteristics and mass spectrometric fragmentation patterns of keto fatty acids. Retrieved from 5
Sources
- 1. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scribd.com [scribd.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
Application Note: Regioselective Synthesis of 5-Oxo Esters via Gold(I)-Catalyzed Alkyne Hydration
[1]
Executive Summary & Scientific Rationale
The synthesis of 5-oxo esters (also known as
While traditional methods involve the alkylation of
The Regioselectivity Challenge
The core challenge in synthesizing 5-oxo esters via hydration lies in substrate design and catalyst control:
-
Markovnikov Selectivity: Hydration of a terminal alkyne consistently yields the methyl ketone.[1][2] Therefore, hydrating a 5-alkynoate (e.g., methyl 5-hexynoate) provides the most direct route to the 5-oxo ester.
-
Avoidance of Cyclization: Unlike 3-alkynoates or 4-alkynoates, which often undergo neighboring group participation (NGP) to form furanones or lactones (see Hammond et al.), 5-alkynoates possess sufficient chain length to minimize competitive intramolecular cyclization, favoring the open-chain ketone product under optimized conditions.
This guide details a robust, self-validating protocol for the conversion of terminal 5-alkynoates to 5-oxo esters using N-Heterocyclic Carbene (NHC) Gold(I) catalysis.
Mechanistic Insight & Pathway Analysis[3]
The reaction proceeds via a general base-assisted hydration mechanism. The high
Catalytic Cycle Visualization
Key Mechanistic Features:
-
Coordination: The
species coordinates to the alkyne -system. -
Regiochemistry: The nucleophilic attack of water occurs at the internal carbon (Markovnikov) due to the stabilization of the partial positive charge at the more substituted position.
-
Protodeauration: This is often the rate-determining step. The use of acid additives or specific counterions (like
or ) can accelerate this step.
Experimental Protocol
Method A: General Procedure for Terminal 5-Alkynoates
Target: Synthesis of Methyl 5-oxohexanoate from Methyl 5-hexynoate.
Reagents & Materials
-
Substrate: Methyl 5-hexynoate (
equiv). -
Catalyst:
( ) + ( ) OR commercially available .-
Note: IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene. This bulky ligand prevents catalyst decomposition.
-
-
Solvent: 1,4-Dioxane / Water (2:1 ratio).
-
Acid Additive:
( ) - Optional, accelerates reaction but may hydrolyze ester if prolonged.
Step-by-Step Workflow
-
Catalyst Activation (In Situ):
-
In a 4 mL vial equipped with a magnetic stir bar, weigh
(12.4 mg, 0.02 mmol) and (6.9 mg, 0.02 mmol). -
Add anhydrous 1,4-dioxane (1.0 mL) and stir for 5 minutes in the dark (wrap vial in foil). A white precipitate (AgCl) will form.
-
Checkpoint: If using pre-formed cationic gold
, skip this step and dissolve directly.
-
-
Substrate Addition:
-
Add Methyl 5-hexynoate (126 mg, 1.0 mmol) to the reaction mixture.
-
Add distilled water (0.5 mL). The mixture may become biphasic; vigorous stirring is essential.
-
-
Reaction:
-
Heat the mixture to 60°C in a heating block.
-
Monitor via TLC (Hexanes/EtOAc 4:1). The alkyne spot (
) should disappear, and a more polar ketone spot ( ) should appear. -
Timeframe: Typically 2–6 hours.
-
-
Workup & Purification:
Experimental Workflow Diagram
Data Summary & Optimization Table
The following table summarizes the optimization of conditions for the hydration of methyl 5-hexynoate.
| Entry | Catalyst (2 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | MeOH/H2O | 25 | 18 | 45 | Slow conversion; incomplete. | |
| 2 | MeOH/H2O | 60 | 6 | 72 | Moderate yield. | |
| 3 | Dioxane/H2O | 60 | 2 | 94 | Optimal Conditions. | |
| 4 | EtOH/H2O | 80 | 4 | 60 | Significant ester hydrolysis observed. | |
| 5 | Toluene/H2O | 80 | 12 | 35 | Poor solubility; sluggish. |
Interpretation:
-
Ligand Effect: The NHC ligand (IPr) is superior to phosphines (
) due to its strong -donating properties, which stabilize the cationic gold center and facilitate the protodeauration step. -
Counterion:
is a non-coordinating anion that ensures the gold center remains highly electrophilic (cationic) for alkyne activation.
Troubleshooting & Critical Controls
Regio-Scrambling vs. Lactonization
While 5-alkynoates are generally stable, substrates with shorter chains (e.g., 4-alkynoates) are prone to forming
-
Control: To ensure the formation of the open-chain 5-oxo ester, maintain a high concentration of water (at least 2:1 organic:aqueous ratio) to outcompete the intramolecular ester attack.
Catalyst Deactivation
Gold catalysts can be reduced to colloidal gold (purple/black precipitate) by amine impurities or excessive heating.
-
Control: Ensure all glassware is clean. If the reaction turns purple and stalls, filter through Celite and add fresh catalyst (1 mol%).
Ester Hydrolysis
Acidic conditions or high temperatures can hydrolyze the remote ester group.
-
Control: Avoid using strong mineral acids (
) if the substrate is sensitive. The Gold(I) catalyst alone is often sufficient. If the ester hydrolyzes, buffer the aqueous phase to pH 7.
References
-
Marion, N., Ramón, R. S., & Nolan, S. P. (2009). Highly efficient [(NHC)AuCl]-based catalytic system for the hydration of alkynes.[9] Journal of the American Chemical Society, 131(2), 448–449.
- Context: Establishes the gold standard (IPrAu)
-
Wang, W., Xu, B., & Hammond, G. B. (2009). Efficient Synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates.[4][6][9] The Journal of Organic Chemistry, 74(4), 1640–1643.[4]- Context: Contrasts the behavior of 3-alkynoates (forming 4-oxo esters) vs.
-
Teles, J. H., Brode, S., & Chabanas, M. (1998). Cationic Gold(I) Complexes: Highly Efficient Catalysts for the Addition of Alcohols to Alkynes.
-
Context: The foundational work on Gold(I) catalyzed addition to alkynes.[3]
-
-
Ley, S. V., et al. (2014). Gold-catalyzed hydration of alkynes using a flow reactor. Beilstein Journal of Organic Chemistry, 10, 100-106.
- Context: Validates the scalability of gold-catalyzed hydration for industrial applic
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates [organic-chemistry.org]
- 5. Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes [organic-chemistry.org]
- 6. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Hydration of alkynes at room temperature catalyzed by gold(i) isocyanide compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]
Lipid extraction methods for isolating methyl 5-oxohexacosanoate from leaf wax
Executive Summary & Strategic Rationale
Objective: To isolate high-purity Methyl 5-oxohexacosanoate (M-5-OH) from the epicuticular wax of Drosera species (e.g., Drosera rotundifolia).
Significance: Methyl 5-oxohexacosanoate is a derivative of 5-oxohexacosanoic acid, a rare Very Long Chain Fatty Acid (VLCFA) functionalized with a ketone group at the
Technical Challenge: The primary challenge lies in the "chemical noise" of leaf surfaces. Epicuticular waxes are complex mixtures of
The Solution: This protocol utilizes a Rapid-Dip Chloroform Extraction coupled with Silica Gel Fractionation . This "surface-only" approach minimizes contamination from internal leaf metabolites, ensuring a cleaner starting material for downstream purification.
Strategic Workflow Overview
The following flowchart outlines the critical path from raw plant material to isolated analyte.
Figure 1: Operational workflow for the isolation of Methyl 5-oxohexacosanoate. Note the critical derivatization step if the plant produces the free acid precursor (5-oxohexacosanoic acid).
Pre-Analytical Considerations & Reagents
Source Material Integrity
-
Fresh vs. Dry: Fresh leaves are preferred to maintain the structural integrity of the wax layer. Dried leaves often suffer from cuticle cracking, leading to solvent penetration into the mesophyll and subsequent chlorophyll contamination.
-
Species Specificity: Drosera rotundifolia or Drosera anglica are high-yield sources.
Solvent Selection Logic
| Solvent | Polarity Index | Role in Protocol | Rationale |
| Chloroform (CHCl₃) | 4.1 | Extraction | Excellent solubility for VLCFAs and keto-esters; does not extract polar sugars rapidly. |
| Hexane | 0.1 | Mobile Phase A | Elutes non-polar hydrocarbons ( |
| Ethyl Acetate (EtOAc) | 4.4 | Mobile Phase B | Increases polarity to elute esters and ketones. |
| Methanol (MeOH) | 5.1 | Derivatization | Methyl donor for esterification of free acids. |
Detailed Protocols
Protocol A: Rapid Surface Wax Extraction (The "Dip" Method)
Goal: Extract epicuticular lipids without lysing cells.
-
Preparation: Place 20 g of fresh Drosera leaves in a clean glass beaker. Ensure leaves are free of soil/insects (rinse gently with distilled water and pat dry if necessary).
-
Immersion: Add 100 mL of HPLC-grade Chloroform (CHCl₃).
-
Agitation: Gently swirl for exactly 30 seconds .
-
Critical Control Point: Do not exceed 60 seconds. Longer exposure dissolves the cutin polymer matrix and extracts chlorophyll (indicated by a deep green color). A successful extract should be pale yellow or slightly cloudy.
-
-
Filtration: Immediately decant the solvent through a pre-washed glass fiber filter (Whatman GF/C) or a stainless steel mesh into a round-bottom flask.
-
Concentration: Evaporate the solvent under a stream of Nitrogen (N₂) at 30°C or using a rotary evaporator (reduced pressure, <35°C).
-
Yield: The residue is the "Crude Epicuticular Wax."
Protocol B: Methylation (Target Synthesis)
Context: In many Drosera species, the compound exists as 5-oxohexacosanoic acid . To isolate the Methyl ester, you must methylate the crude wax before purification.
-
Reconstitution: Dissolve the crude wax (approx. 50-100 mg) in 2 mL of anhydrous Methanol.
-
Catalysis: Add 0.1 mL of concentrated Sulfuric Acid (H₂SO₄) or 1 mL of BF₃-Methanol (14%).
-
Incubation: Heat at 60°C for 1 hour in a sealed vial.
-
Quenching: Cool to room temperature. Add 2 mL of distilled water.
-
Extraction: Extract the methylated lipids by adding 3 mL of Hexane. Vortex for 1 minute.
-
Phase Separation: Allow layers to separate. Collect the upper Hexane layer (containing Methyl 5-oxohexacosanoate).
-
Drying: Pass the hexane layer through a small column of anhydrous Sodium Sulfate (Na₂SO₄) to remove water.
Protocol C: Silica Gel Fractionation
Goal: Separate Methyl 5-oxohexacosanoate from alkanes and fatty alcohols.
-
Column Setup: Activate Silica Gel 60 (230-400 mesh) by heating at 110°C for 4 hours. Pack a glass column (1 cm x 20 cm) with the silica slurry in Hexane.
-
Loading: Dissolve the methylated extract in a minimum volume of Hexane (approx. 0.5 mL) and load onto the column head.
-
Elution Gradient:
-
Fraction I (Alkanes): Elute with 3 Column Volumes (CV) of 100% Hexane .
-
Result: Removes
-alkanes (C27, C29).
-
-
Fraction II (Target Esters): Elute with 3 CV of 95:5 Hexane:Ethyl Acetate .
-
Result: Elutes Methyl 5-oxohexacosanoate. The keto-ester is slightly more polar than alkanes but less polar than alcohols.
-
-
Fraction III (Alcohols/Sterols): Elute with 3 CV of 50:50 Hexane:Ethyl Acetate .
-
Result: Removes fatty alcohols and triterpenoids.
-
-
-
TLC Check: Spot fractions on TLC plates (Silica Gel 60 F254). Develop in Hexane:EtOAc (90:10). Visualize with Primuline spray or Iodine vapor. The target methyl ester typically appears at
.
Validation & Analysis (GC-MS)
To confirm the identity of Methyl 5-oxohexacosanoate , analyze Fraction II using Gas Chromatography-Mass Spectrometry.
-
Column: DB-5ms or HP-5 (5% phenyl-methylpolysiloxane), 30m x 0.25mm.
-
Carrier Gas: Helium @ 1 mL/min.
-
Temp Program: 100°C (1 min)
20°C/min 250°C 5°C/min 320°C (hold 10 min). -
Diagnostic Ions (EI Source, 70eV):
-
m/z 74: McLafferty rearrangement ion characteristic of methyl esters (
). -
m/z 87: Characteristic of fatty acid methyl esters.
-
m/z 115/129: Fragments related to the keto group position (alpha-cleavage relative to the ketone).
-
Molecular Ion: Look for
corresponding to the methylated C26 keto-acid (approx MW 438.7).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Green Extract | Extraction time too long or solvent too polar.[1] | Reduce dip time to 15s. Ensure leaves are dry before dipping. |
| Low Yield | Inefficient methylation. | Use BF₃-MeOH instead of H₂SO₄; increase reaction time to 2 hours. |
| Co-elution | Gradient too steep. | Change Fraction II solvent to 98:2 Hexane:EtOAc to slow down elution. |
| No Peak on GC | Compound degradation or low volatility. | Ensure injector temp is >300°C. VLCFAs have high boiling points. |
References
- Jetter, R., & Riederer, M. (2016). Composition of plant waxes: Biology, chemistry and function. In Biology of the Plant Cuticle. Blackwell Publishing. Context: Authoritative source on general wax composition and extraction methodologies (dip method).
-
Baranyai, B., & Joosten, H. (2016).[2] Biology, ecology, use, conservation and cultivation of round-leaved sundew (Drosera rotundifolia L.): A review. Mires and Peat, 18, 1–28.[2]
-
Nichols, J. E. (2011).[6] Procedures for extraction and purification of leaf wax biomarkers from peats. Mires and Peat, 7, 1–7.[6]
- Context: detailed protocol for silica gel fractionation of leaf waxes (alkanes vs. esters vs. alcohols).
-
Eglinton, G., & Hamilton, R. J. (1967). Leaf Epicuticular Waxes.[1][7][8][9] Science, 156(3780), 1322–1335.
- Context: Foundational text on the chemistry of surface waxes and the presence of ketones/esters.
- BenchChem Technical Support. (2025). Identification of Long-Chain Ketones in Plant Extracts. Context: Troubleshooting GC-MS analysis of long-chain ketones and esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jukuri.luke.fi [jukuri.luke.fi]
- 4. Effects of Extracts and Flavonoids from Drosera rotundifolia L. on Ciliary Beat Frequency and Murine Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drosera rotundifolia extract, 84696-10-6 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Epicuticular Wax Removal from Whole Leaves with Chloroform | Weed Technology | Cambridge Core [cambridge.org]
- 8. Preparation and characterization of epicuticular wax films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preparation of methyl 5-oxohexacosanoate from 5-hydroxyhexacosanoic acid
Abstract & Strategic Overview
The synthesis of Methyl 5-oxohexacosanoate from 5-hydroxyhexacosanoic acid presents a specific challenge common to Very Long Chain Fatty Acids (VLCFAs): solubility . Standard protocols for short-chain lipids often fail because
This guide details a biphasic, solubility-optimized protocol. We prioritize esterification first to lower the melting point and improve organic solubility, followed by a Modified Jones Oxidation utilizing a dichloromethane (DCM) co-solvent system to ensure the substrate remains in the solution phase during oxidation.
Retrosynthetic Analysis
The pathway involves two distinct chemical transformations:[1]
-
Protection: Conversion of the carboxylic acid to a methyl ester to prevent interference during workup and improve lipophilicity.
-
Oxidation: Selective oxidation of the secondary alcohol at
to a ketone using Chromium(VI).
Figure 1: Two-step synthetic pathway optimizing for solubility of the C26 chain.
Experimental Protocols
Step 1: Preparation of Methyl 5-Hydroxyhexacosanoate
Objective: Convert the free acid to the methyl ester. Critical Constraint: The starting material is a waxy solid with poor solubility in cold methanol.
Reagents
-
5-Hydroxyhexacosanoic acid (1.0 equiv)
-
Methanol (anhydrous, excess)
-
Toluene (Co-solvent)
-
Sulfuric Acid (
, conc., catalyst)
Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the 5-hydroxyhexacosanoic acid in a mixture of Methanol:Toluene (3:1 v/v) .
-
Expert Note: Toluene is essential here. Without it, the VLCFA will not dissolve fully even at reflux, leading to poor yield.
-
-
Catalysis: Add concentrated
(0.1 equiv) dropwise. -
Reflux: Attach a reflux condenser and heat the mixture to 70–80°C (gentle reflux) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The spot should shift upwards (less polar).
-
Workup:
-
Cool to room temperature.
-
Concentrate under reduced pressure to remove most Methanol/Toluene.
-
Redissolve residue in Ethyl Acetate (EtOAc).
-
Wash with saturated
(2x) to neutralize acid, then Brine (1x). -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallization from cold Hexane or Acetone is usually sufficient. Yields are typically >90%.
Step 2: Oxidation to Methyl 5-Oxohexacosanoate
Objective: Oxidize the
Reagents
-
Methyl 5-hydroxyhexacosanoate (from Step 1)
-
Jones Reagent: Dissolve 26.72 g
in 23 mL conc. , then dilute with water to 100 mL. -
Solvent System: Acetone : Dichloromethane (DCM) (2:1 ratio).
Protocol
-
Preparation: Dissolve the methyl ester (1.0 equiv) in the Acetone:DCM (2:1) mixture.
-
Expert Note: Standard Jones oxidation uses pure acetone. However, C26 esters often precipitate in pure acetone at 0°C. DCM maintains solubility.
-
-
Addition: Cool the solution to 0°C (ice bath). Add Jones Reagent dropwise until a distinct orange color persists (indicating excess oxidant).
-
Reaction: Stir at 0°C for 15 minutes, then allow to warm to room temperature for 30–45 minutes.
-
Visual Check: The reaction mixture will turn green (formation of Cr(III)) as the orange Cr(VI) is consumed.
-
-
Quench: Add Isopropanol (2–3 mL) dropwise. The mixture will turn completely green as excess Jones reagent is quenched.
-
Workup:
-
Dilute with water and extract with DCM (3x).
-
Crucial Step: Wash the organic layer thoroughly with water (3x) to remove all Chromium salts.
-
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1) to isolate the pure keto-ester.
Analytical Validation (QC)
To validate the transformation, compare the NMR signals of the Intermediate (Step 1) vs. the Product (Step 2).
| Feature | Methyl 5-Hydroxyhexacosanoate (Intermediate) | Methyl 5-Oxohexacosanoate (Product) | Diagnostic Change |
| H-5 (Methine) | Multiplet at ~3.6 ppm (CH-OH) | Disappears | Loss of proton at oxidation site |
| H-4, H-6 | Multiplets at ~1.4–1.6 ppm | Triplets at ~2.4 ppm | Alpha-protons shift downfield due to C=O |
| Methyl Ester | Singlet at ~3.66 ppm | Singlet at ~3.66 ppm | Remains constant (Internal Standard) |
| IR Spectrum | Broad band ~3400 cm⁻¹ (O-H) | Sharp band ~1715 cm⁻¹ (Ketone C=O) | Appearance of second carbonyl stretch |
Workflow Logic Diagram
Figure 2: Decision tree for handling solubility issues during the synthesis.
Troubleshooting & Safety
-
Precipitation during Jones Addition: If the reaction mixture becomes cloudy/solid upon adding the reagent, stop. Add more DCM to redissolve the lipid. The reaction must be homogeneous for complete oxidation.
-
Emulsions: Long-chain lipids often form emulsions during aqueous workup. Use a saturated Brine wash or add a small amount of Methanol to break the emulsion.
-
Chromium Disposal: All aqueous waste containing Chromium must be segregated into specific heavy metal waste containers. Do not pour down the drain.
References
-
Jones Oxidation Mechanism & Protocol
- Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols." Journal of the Chemical Society, 39-45.
-
Synthesis of Very Long Chain Fatty Acids (Solubility Considerations)
- Poulos, A. (1995). "Very long chain fatty acids in higher animals." Lipids, 30(1), 1-14. (Context on handling C26+ lipids).
-
Spectroscopic Data for Keto-Fatty Esters
- Knothe, G., & Kenar, J. A. (2004). "Characterization of oxidized fatty acid methyl esters." European Journal of Lipid Science and Technology.
Sources
HPLC separation conditions for very long-chain methyl oxo-esters
High-Performance Liquid Chromatography (HPLC) Protocols for Very Long-Chain Methyl Oxo-Esters (VLCMOEs)
Abstract
This technical guide details the chromatographic isolation and analysis of Very Long-Chain Methyl Oxo-Esters (VLCMOEs), typically defined as fatty acid methyl esters with carbon chains >C22 containing a ketone (oxo) functionality. These compounds present a dual analytical challenge: extreme hydrophobicity requiring Non-Aqueous Reversed-Phase (NARP) conditions, and positional isomerism of the oxo-group requiring specific stationary phase selectivity. This protocol synthesizes NARP-HPLC methodologies with optimized detection strategies (ELSD/CAD vs. UV) to ensure robust separation and quantification.
Chromatographic Strategy & Mechanistic Rationale
The Solubility-Selectivity Paradox
Standard Reversed-Phase (RP) HPLC utilizing Acetonitrile/Water gradients is insufficient for VLCMOEs. Chains exceeding C24 exhibit poor solubility in aqueous mobile phases, leading to precipitation, carryover, and ghost peaks.
-
Solution: Non-Aqueous Reversed-Phase (NARP) chromatography. Water is eliminated and replaced with polar organic solvents (Acetonitrile/Methanol) as the "weak" eluent and non-polar solvents (Isopropanol, THF, Hexane) as the "strong" eluent.
Stationary Phase Selection
-
C18 (Octadecylsilyl): The industry standard. High carbon load (>15%) is preferred for retaining mid-chain oxo-esters. However, for chains >C30, retention may become excessive.
-
C8 (Octylsilyl): Recommended for extremely long chains (>C30) to reduce run times while maintaining resolution.
-
C30 (Triacontylsilyl): Crucial for Isomers. If separating positional isomers (e.g., 9-oxo vs. 10-oxo), the C30 phase offers superior shape selectivity compared to C18, discriminating based on the "kink" the oxo-group introduces in the alkyl chain.
The "Beta-Keto" Tautomerism Challenge
If the oxo-group is at the C3 position (beta-keto ester), the compound undergoes keto-enol tautomerism. This results in peak splitting or broad, tailing peaks on neutral silica.
-
Control: The mobile phase must be acidified (0.1% Formic Acid) to suppress ionization of the enol form and lock the equilibrium, ensuring a sharp, singular peak.
Detailed Experimental Protocols
Protocol A: NARP-HPLC for General VLCMOE Profiling
Best for: Separating VLCMOEs by chain length (e.g., C24-oxo vs C26-oxo).
1. System Configuration:
-
HPLC System: Binary or Quaternary Gradient Pump (Low dwell volume preferred).
-
Detector:
-
Primary: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). (Response is independent of the oxo-chromophore).
-
Secondary: UV/Vis at 210 nm (Detects the ester/carbonyl, but low sensitivity).
-
-
Column: C18, 150 × 4.6 mm, 3 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Temperature: 45°C (Critical to maintain solubility of waxy esters).
2. Mobile Phase Composition:
-
Solvent A (Weak): 100% Acetonitrile (ACN) + 0.1% Formic Acid.
-
Solvent B (Strong): Isopropanol (IPA) / Hexane (5:4 v/v) + 0.1% Formic Acid.
-
Note: The Hexane/IPA blend solubilizes the waxy VLC chains better than pure IPA.
-
3. Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Phase |
| 0.0 | 100 | 0 | 1.0 | Equilibration |
| 2.0 | 100 | 0 | 1.0 | Injection Hold |
| 25.0 | 30 | 70 | 1.0 | Linear Gradient |
| 30.0 | 0 | 100 | 1.0 | Wash (Elute >C30) |
| 35.0 | 0 | 100 | 1.0 | Hold |
| 36.0 | 100 | 0 | 1.0 | Re-equilibration |
4. Sample Preparation:
-
Solvent: Dissolve samples in 50:50 ACN:IPA .
-
Warning: Do NOT dissolve VLC samples in pure ACN; they will precipitate upon injection.
-
Concentration: 0.5 – 1.0 mg/mL.
-
Protocol B: Separation of Positional Isomers (Advanced)
Best for: Separating isomers of the same chain length (e.g., Methyl 9-oxostearate vs Methyl 10-oxostearate).
1. System Configuration:
-
Column: C30 (Triacontyl) , 250 × 4.6 mm, 3-5 µm (e.g., YMC Carotenoid or Develosil C30).
-
Temperature: 25°C (Lower temperature enhances shape selectivity mechanisms).
2. Mobile Phase (Isocratic):
-
Composition: Methanol / Methyl tert-butyl ether (MTBE) / Water (85:12:3 v/v/v).
-
Rationale: A highly aqueous-deficient mode. The small water content forces the hydrophobic chains to interact deeply with the C30 phase, maximizing the resolution of the oxo-position "kink."
-
Visualization of Workflows
Figure 1: Analytical Decision Matrix
Caption: Logic flow for selecting the optimal mobile phase and column based on chain length and functional group position.
Method Validation & System Suitability
To ensure the trustworthiness of the generated data, the following System Suitability Tests (SST) must be performed prior to every sample batch.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 1.5 between critical pair | Ensures baseline separation of nearest eluting isomers. |
| Tailing Factor (T) | 0.9 < T < 1.2 | Critical for beta-keto esters; indicates successful suppression of tautomerism. |
| Precision (RSD) | < 2.0% (n=6 injections) | Verifies pump stability and injector accuracy. |
| Carryover | < 0.1% in Blank | VLC esters are sticky; validates the wash step (100% Solvent B) effectiveness. |
Troubleshooting Guide
-
Issue: Ghost Peaks in Gradient.
-
Cause: VLC esters from previous injections eluting in the next run due to insufficient column washing.
-
Fix: Extend the "Solvent B" hold time at the end of the gradient. Inject a blank (IPA/Hexane) to confirm column cleanliness.
-
-
Issue: Fronting Peaks.
-
Cause: Solubility mismatch. The sample solvent (e.g., pure Hexane) is stronger than the initial mobile phase.
-
Fix: Dilute sample in Mobile Phase A/B mixture (e.g., 50:50 ACN:IPA).
-
-
Issue: Split Peaks for 3-Oxo Esters.
-
Cause: Keto-enol tautomerism on the column.
-
Fix: Ensure mobile phase pH is acidic (pH ~3.0 with Formic Acid). Do not use neutral buffers.
-
References
-
BenchChem. (2025).[1][2] HPLC Analysis of Long-Chain Fatty Esters: Detailed Experimental Protocol. Retrieved from
-
Nacalai Tesque. (2024). Fatty Acid Analysis by HPLC: Separation of Isomers using C18 and Cholester Columns. Retrieved from [3]
-
Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from
-
MDPI. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters Using HPLC/APCI-MS. Retrieved from
-
AOCS. (2019). Fatty Acid Analysis by HPLC: Adsorption and Reversed-Phase Strategies. Retrieved from
Sources
Advanced Protocol and Application Note: Solvent Systems for Dissolving C26:0 Fatty Acid Methyl Esters
Executive Summary & Mechanistic Rationale
Methyl hexacosanoate (C26:0 FAME, Cerotic acid methyl ester) is a very-long-chain fatty acid methyl ester (VLC-FAME) that plays a critical role in lipidomic profiling, biomarker research for peroxisomal disorders such as Adrenoleukodystrophy[1], and the development of next-generation biofuels[2].
The primary challenge in handling C26:0 FAME is its extreme hydrophobicity and high crystal lattice energy. The 26-carbon aliphatic tail dominates the molecule's physicochemical behavior, rendering the polar methyl ester headgroup virtually negligible. Because of the massive London dispersion forces between these long hydrocarbon chains, C26:0 FAME exhibits a high melting point of approximately 63.8 °C[2]. Consequently, dissolving this compound requires overcoming the enthalpy of lattice disruption. Thermal energy (heating) is mandatory even when using thermodynamically favorable, highly non-polar solvents.
Physicochemical Properties & Solvent Compatibility
To design an effective solvation strategy, researchers must account for the strict solubility limits of C26:0 FAME across different dielectric environments. The table below summarizes its key properties.
| Property | Value / Characteristic |
| Chemical Formula | C₂₇H₅₄O₂[2] |
| CAS Registry Number | 5802-82-4[3] |
| Molecular Weight | 410.72 g/mol [2] |
| Melting Point | ~63.8 °C[2] |
| Solubility (Hexane / Chloroform) | Highly soluble (>10 mg/mL); requires initial heating to disrupt the crystal lattice[2]. |
| Solubility (Ethanol) | ~0.5 mg/mL; requires heating and continuous agitation[4]. |
| Solubility (Aqueous Buffers) | Sparingly soluble / Insoluble; requires a co-solvent system or protein carrier[4]. |
Solvation Workflow
The following diagram outlines the strategic workflow for preparing C26:0 FAME solutions tailored to either analytical chemistry (e.g., GC-MS) or biological assays (e.g., cell culture).
Figure 1: Workflow for the solvation and downstream application of C26:0 FAME.
Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following methodologies incorporate causality for every step and self-validating checkpoints to ensure data integrity.
Protocol A: Preparation of High-Concentration Analytical Stocks (GC-MS/FID)
Objective: Prepare a stable, high-concentration stock solution for gas chromatography applications. Mechanistic Rationale: Hexane is selected because its non-polar nature perfectly matches the low dielectric constant required to solvate the 26-carbon aliphatic chain[1].
-
Weighing: Accurately weigh 5.0 mg of C26:0 FAME into a clean, borosilicate glass vial.
-
Causality: Plastic microcentrifuge tubes must be strictly avoided. Non-polar solvents like hexane will rapidly leach plasticizers (e.g., phthalates) from the tube walls, creating massive interference peaks in GC-MS spectra.
-
-
Solvent Addition: Add 1.0 mL of HPLC-grade Hexane or Chloroform to achieve a 5.0 mg/mL stock.
-
Thermal Disruption: Seal the vial tightly with a PTFE-lined cap and submerge the lower half in a water bath set to 45–50 °C for 5 to 10 minutes.
-
Causality: The thermal energy is required to overcome the high crystal lattice enthalpy of the solid lipid[2]. Without heat, the dissolution kinetics are impractically slow.
-
-
Mechanical Agitation: Transfer the heated vial immediately to a bath sonicator and sonicate for 2 minutes.
-
Self-Validation Checkpoint: Hold the vial against a dark background under bright ambient light. The solution must be completely optically clear. Any visible turbidity or "swirling" indicates undissolved microcrystals. If turbid, repeat steps 3 and 4.
-
Downstream Application: For direct GC injection, dilute an aliquot to the desired working concentration (e.g., dissolve purified fractions in 100 µL of hexane prior to injection)[1].
Protocol B: Aqueous-Compatible Delivery System for Biological Assays
Objective: Deliver C26:0 FAME to aqueous cell culture media without triggering lipid precipitation. Mechanistic Rationale: Direct addition of VLCFAs to water causes immediate hydrophobic collapse and irreversible precipitation. We utilize a co-solvent step-down method (Ethanol to PBS) to maintain solubility[4].
-
Primary Solvation: Dissolve 1.0 mg of C26:0 FAME in 2.0 mL of absolute Ethanol (yielding a 0.5 mg/mL solution)[4].
-
Thermal Activation: Heat the ethanolic solution in a 40 °C water bath and vortex vigorously until the solution is entirely clear.
-
Aqueous Transition: Pre-warm 1X Phosphate-Buffered Saline (PBS, pH 7.2) to 37 °C in a separate glass vial.
-
Rapid Dilution: While continuously vortexing the warm PBS, add the ethanolic lipid solution dropwise to achieve a final 1:1 (v/v) Ethanol:PBS ratio[4].
-
Causality: Dropwise addition under high shear (vortexing) prevents localized zones of high polarity, which would otherwise trigger rapid nucleation and precipitation of the hydrophobic lipid tails.
-
-
Self-Validation Checkpoint: Illuminate the final vial with a standard laser pointer in a dimly lit room. A lack of beam scattering (the Tyndall effect) confirms a true solution. If the laser beam is highly visible passing through the liquid, colloidal micro-precipitates have formed, and the stock must be discarded.
-
Usage Constraint: This aqueous-compatible solution must be utilized in your biological assay within 24 hours[4].
-
Causality: Extended storage in aqueous environments leads to gradual thermodynamic aggregation of the hydrophobic tails, rendering the lipid biologically unavailable to the cells[4].
-
References
-
Adrenoleukodystrophy: Increased plasma content of saturated very long chain fatty acids. Neurology Journal. Available at:[Link]
-
Methyl Hexacosanoate | C27H54O2 | CID 22048. PubChem - National Institutes of Health (NIH). Available at:[Link]
Sources
Troubleshooting & Optimization
Solubility challenges of methyl 5-oxohexacosanoate in aqueous buffers
Technical Support Center: Methyl 5-oxohexacosanoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for methyl 5-oxohexacosanoate. This guide is designed to provide in-depth, practical solutions to the significant solubility challenges encountered when working with this highly lipophilic long-chain fatty acid ester in aqueous environments. Here, we move beyond simple protocols to explain the fundamental principles behind our troubleshooting strategies, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I've added methyl 5-oxohexacosanoate to my aqueous buffer, but it won't dissolve. I see a cloudy suspension or an oily film. Why is this happening?
Answer:
This is the most common and expected challenge with methyl 5-oxohexacosanoate. Its insolubility is due to its molecular structure: a long 26-carbon aliphatic chain. This extensive hydrocarbon tail makes the molecule extremely hydrophobic (water-repelling), causing it to self-aggregate and phase-separate from aqueous media rather than forming a true solution. While the methyl ester and ketone groups add a minor degree of polarity, their influence is negligible compared to the dominance of the long alkyl chain.
Studies on similar long-chain fatty acids, such as palmitate (16 carbons), show they have a tendency to aggregate even at concentrations below 1 µM in aqueous buffers[1]. Given that methyl 5-oxohexacosanoate is significantly longer, its aqueous solubility is expected to be even lower. Direct addition to buffers will almost certainly result in a suspension or precipitate, not a molecularly-dispersed solution.
Question 2: What is the best way to prepare a stock solution of methyl 5-oxohexacosanoate?
Answer:
Preparing a concentrated stock solution in a suitable organic solvent is the mandatory first step for any experiment.[2][3][4] The choice of solvent is critical.
Recommended Solvents for Stock Solutions:
| Solvent | Advantages | Disadvantages & Considerations |
| Dimethyl Sulfoxide (DMSO) | Excellent dissolving power for a wide range of polar and non-polar compounds.[5] Miscible with water. | Can be toxic to cells, typically at concentrations above 0.5-1%.[3][6] It is also hygroscopic (absorbs water from the air), which can affect compound stability. |
| Ethanol (EtOH) | Good solvent for many organic compounds.[3] Less toxic to many cell lines than DMSO. | Less powerful solvent than DMSO for highly lipophilic compounds. May require warming to fully dissolve the compound. Can still be cytotoxic at higher concentrations.[6] |
| Dimethylformamide (DMF) | A strong polar aprotic solvent, similar in power to DMSO. | Generally more toxic than DMSO and should be handled with appropriate safety precautions. |
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Pre-Preparation: Bring the vial of methyl 5-oxohexacosanoate and the bottle of anhydrous DMSO to room temperature to prevent water condensation.[3]
-
Calculation: Determine the mass of the compound needed. For a 10 mM solution in 1 mL (0.001 L), you would use the formula: Mass (g) = 0.010 mol/L * 0.001 L * (Molecular Weight of compound in g/mol )
-
Weighing: Accurately weigh the calculated amount of the compound into a sterile glass vial.
-
Dissolution: Add the calculated volume of DMSO. Cap the vial tightly and vortex thoroughly. If necessary, gentle warming in a 37°C water bath can aid dissolution.[7] Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be perfectly clear.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to come out of solution.[7][8] Protect from light if the compound is light-sensitive.
Question 3: My compound is dissolved in a DMSO stock, but it precipitates immediately when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this "solvent shock"?
Answer:
This phenomenon, known as "solvent shock" or "crashing out," occurs when the compound rapidly moves from a favorable organic solvent environment to an unfavorable aqueous one, causing it to precipitate before it can be stabilized.[7] To overcome this, you must employ a solubilization strategy that keeps the compound dispersed in the aqueous phase.
Here is a decision-making workflow to guide your choice of strategy:
Caption: Decision workflow for selecting a solubilization strategy.
Strategy 1: Using Surfactants to Form Micelles
Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC) , self-assemble into spherical structures called micelles.[9][10][11] These micelles have a hydrophobic core that can encapsulate your lipophilic compound, while the hydrophilic exterior keeps the entire structure soluble in the aqueous buffer.[12][13]
Caption: Encapsulation of a lipophilic compound within a surfactant micelle.
Recommended Non-ionic Surfactants:
| Surfactant | Typical Working Concentration | CMC (in water, ~25°C)[9] | Notes |
| Tween® 20 (Polysorbate 20) | 0.01% - 0.1% (v/v) | ~0.06 mM | Mild, commonly used in biological assays.[14] |
| Triton™ X-100 | 0.01% - 0.1% (v/v) | ~0.2-0.9 mM | Very effective solubilizer, but may interfere with some assays or affect cell membranes.[13][15][16][17] |
Protocol: Preparing a Working Solution with Tween® 20
-
Prepare Surfactant Buffer: Prepare your aqueous buffer (e.g., PBS) containing the final desired concentration of Tween® 20 (e.g., 0.05%). Ensure the surfactant is fully dissolved.
-
Dilution Step: While vortexing the surfactant-containing buffer vigorously, add the DMSO stock solution of your compound drop-by-drop. The rapid mixing into the pre-formed micelle solution is key to preventing precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is low (e.g., <0.5%) to minimize solvent toxicity.[8]
-
Incubation: Allow the solution to equilibrate for 15-30 minutes at room temperature.
-
Inspection: The final solution should be clear to the eye.
Strategy 2: Using Cyclodextrins to Form Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate hydrophobic molecules, like methyl 5-oxohexacosanoate, forming a water-soluble "inclusion complex".[19][20][21] This is often a good alternative if surfactants interfere with your assay or cause cell toxicity.[18]
Recommended Cyclodextrins:
| Cyclodextrin | Properties |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity. Widely used in pharmaceutical formulations.[18] |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Anionic derivative with very high aqueous solubility, used to solubilize hydrophobic drugs for parenteral formulations.[5][18] |
Protocol: Preparing a Working Solution with HP-β-CD
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer at a concentration significantly higher than your compound (e.g., a 5:1 or 10:1 molar ratio of cyclodextrin to compound).
-
Dilution: While vortexing the HP-β-CD solution, slowly add the DMSO stock of your compound.
-
Complexation: Incubate the mixture, often with stirring or shaking, for at least 1 hour at room temperature to allow for the formation of the inclusion complex.
-
Filtration: It is good practice to filter the final solution through a 0.22 µm syringe filter to remove any potential non-encapsulated compound aggregates.
Question 4: The solution looks clear after using a solubilizing agent, but I'm getting inconsistent results. How can I be sure the compound is truly dissolved and not just present as nanoparticles or micro-aggregates?
Answer:
Visual clarity is a good first indicator but can be misleading. A solution may appear clear but still contain nano-sized aggregates that can lead to variability in your experiments. For definitive confirmation, Dynamic Light Scattering (DLS) is the gold-standard technique.[22][23][24]
-
What DLS Tells You: DLS measures the size distribution of particles in a solution.[22][25]
-
A monodisperse result with a small particle size (e.g., <10-20 nm, corresponding to the size of micelles or cyclodextrin complexes) indicates successful solubilization.
-
A polydisperse result or the presence of larger particles (e.g., >100 nm) suggests the formation of compound aggregates and an unsuccessful preparation.[22]
-
Question 5: What should I do if my compound precipitates over time in my cell culture incubator (37°C)?
Answer:
Precipitation during an experiment can be caused by several factors:
-
Temperature Shifts: The solubility of a compound can change with temperature.[7] A solution stable at room temperature might become unstable at 37°C.
-
Interaction with Media Components: The compound may interact with salts, proteins (like serum albumin), or other components in the culture medium, leading to precipitation.[7][26]
-
Exceeding Solubility Limit: Even with solubilizing agents, there is a maximum concentration that can be maintained. Over time, the system may equilibrate, and excess compound may precipitate.
Troubleshooting Steps:
-
Re-evaluate Concentration: The most straightforward solution is to lower the working concentration of your compound.
-
Increase Solubilizing Agent: Try increasing the concentration of your surfactant or cyclodextrin.
-
Pre-warm Solutions: Always pre-warm the media or buffer to 37°C before adding the compound stock solution.[7]
-
Consider Serum Binding: If using serum-containing media, fatty acids are known to bind to albumin. This can sometimes help with solubility but can also affect the free concentration of your compound. You may need to characterize this interaction or switch to serum-free media with a robust solubilization system.
References
-
Critical micelle concentration - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Retrieved March 7, 2026, from [Link]
-
Dynamic Light Scattering (DLS) - Unchained Labs. (n.d.). Retrieved March 7, 2026, from [Link]
-
Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - ACS Publications. (2020). Retrieved March 7, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (2024). Retrieved March 7, 2026, from [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (2024). Retrieved March 7, 2026, from [Link]
-
Dynamic Light Scatter - Beckman Coulter. (n.d.). Retrieved March 7, 2026, from [Link]
-
Determining Critical Micelle Concentrations of Surfactants Based on Viscosity Calculations from Coarse-Grained Molecular Dynamics Simulations | Energy & Fuels - ACS Publications. (2019). Retrieved March 7, 2026, from [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. (2014). Retrieved March 7, 2026, from [Link]
-
Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC. (2023). Retrieved March 7, 2026, from [Link]
-
The Advantages of Dynamic Light Scattering in Nanoparticle Research - AZoNano. (2025). Retrieved March 7, 2026, from [Link]
-
Cosolvent - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Dynamic Light Scattering (DLS) Particle Size Distribution Analysis - HORIBA. (n.d.). Retrieved March 7, 2026, from [Link]
-
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (n.d.). Retrieved March 7, 2026, from [Link]
-
CMC Values | Practical Surfactants Science - Prof Steven Abbott. (n.d.). Retrieved March 7, 2026, from [Link]
-
How to prepare a stock solution of a lipophilic fluorophore? : r/AskaChemist - Reddit. (2026). Retrieved March 7, 2026, from [Link]
-
CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube. (2025). Retrieved March 7, 2026, from [Link]
-
Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific. (n.d.). Retrieved March 7, 2026, from [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH. (2014). Retrieved March 7, 2026, from [Link]
-
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide - Hilaris Publisher. (n.d.). Retrieved March 7, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021). Retrieved March 7, 2026, from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (2023). Retrieved March 7, 2026, from [Link]
-
Lipid Bilayers in the Gel Phase Become Saturated by Triton X-100 at Lower Surfactant Concentrations Than Those in the Fluid Phase - PMC. (2007). Retrieved March 7, 2026, from [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022). Retrieved March 7, 2026, from [Link]
-
Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. (2015). Retrieved March 7, 2026, from [Link]
-
How to dissolve a lipophilic compund in media? - ResearchGate. (2021). Retrieved March 7, 2026, from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - PMC. (2014). Retrieved March 7, 2026, from [Link]
-
Tween-20 Induces the Structural Remodeling of Single Lipid Vesicles - ACS Publications. (2022). Retrieved March 7, 2026, from [Link]
-
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025). Retrieved March 7, 2026, from [Link]
-
Detergents: Triton X-100, Tween-20, and More - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed. (1992). Retrieved March 7, 2026, from [Link]
-
Preparing Stock Solutions - PhytoTech Labs. (n.d.). Retrieved March 7, 2026, from [Link]
Sources
- 1. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lipid Bilayers in the Gel Phase Become Saturated by Triton X-100 at Lower Surfactant Concentrations Than Those in the Fluid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 21. youtube.com [youtube.com]
- 22. unchainedlabs.com [unchainedlabs.com]
- 23. beckman.com [beckman.com]
- 24. horiba.com [horiba.com]
- 25. azonano.com [azonano.com]
- 26. merckmillipore.com [merckmillipore.com]
Technical Support Center: Hexacosanoic Acid (C26:0) Impurity Removal
Welcome to the Technical Support Center for Very Long-Chain Fatty Acid (VLCFA) purification. This guide is engineered for researchers, scientists, and drug development professionals dealing with the removal of unreacted hexacosanoic acid (cerotic acid, C26:0) from synthetic lipid nanoparticles, prodrugs, and ceramide formulations.
Here, we bypass generic advice to focus on the chemical causality of C26:0 and provide self-validating troubleshooting systems to ensure the integrity of your final product.
The Causality of C26:0 Behavior in Purification Workflows
Hexacosanoic acid is a 26-carbon saturated fatty acid. Its extensive aliphatic tail dominates its physicochemical profile, rendering standard purification techniques (like simple aqueous-organic liquid-liquid extraction) ineffective. Understanding the causality behind its physical properties is the first step in designing a successful purification system.
Quantitative Data: Physicochemical Properties Dictating Purification
Table 1: Physical parameters of Hexacosanoic Acid and their direct impact on downstream processing.
| Property | Value | Purification Causality & Implication |
| Aliphatic Chain Length | 26 Carbons | Extreme hydrophobicity dictates that standard aqueous Reversed-Phase HPLC will cause irreversible column fouling. |
| Melting Point | [1] | Solidifies rapidly at room temperature. Enables highly selective cold-solvent precipitation. |
| Aqueous Solubility | Precludes standard basic aqueous washes (e.g., NaHCO3) as the sodium salt acts as an insoluble soap, creating unbreakable emulsions. | |
| Functional Group | Carboxylic Acid | The terminal -COOH allows for selective chemisorption via weak anion exchange (WAX) or aminopropyl SPE[2]. |
| Organic Solubility | Soluble in hot CHCl3 | Requires halogenated or ethereal solvents for complete dissolution during column loading or sample transfers[3]. |
Troubleshooting Guides & FAQs
Q1: Why does hexacosanoic acid crash out of my reaction mixture during workup, and how can I prevent product occlusion? A1: Hexacosanoic acid exhibits a high melting point of [1] and negligible solubility in aqueous solutions or cold polar organic solvents. When your reaction mixture cools, C26:0 rapidly crystallizes. If your target product is trapped within this crystalline matrix (occlusion), you will experience massive yield losses. Troubleshooting: Maintain the mixture at elevated temperatures (e.g., 40–50 °C) using a solubilizing solvent like chloroform or dichloromethane during the initial transfer steps. Only induce precipitation intentionally under controlled cooling to ensure your target molecule remains solvated while the impurity crashes out.
Q2: My target molecule is a neutral lipid conjugate. What is the most efficient, non-chromatographic way to remove unreacted C26:0? A2: Solid-Phase Extraction (SPE) utilizing an aminopropyl or Weak Anion Exchange (WAX) stationary phase is the most selective method for [2]. Because C26:0 contains a free carboxylic acid, it will ionically bind to the positively charged amine/WAX resin when loaded in a neutral, non-aqueous solvent mixture. Your neutral lipid conjugate will flow through unretained. This exploits the single chemical difference (the free -COOH) rather than relying on hydrophobicity, which is likely similar between your product and the impurity.
Q3: Can I use standard Reversed-Phase (RP) HPLC to separate C26:0 from my synthesized prodrug? A3: No. Standard aqueous RP-HPLC (e.g., water/acetonitrile gradients) is incompatible with C26:0. The molecule is so hydrophobic that it will irreversibly precipitate on the C18 stationary phase, leading to column overpressurization and ruined batches. Troubleshooting: You must employ [4]. By utilizing a mobile phase consisting entirely of organic solvents (e.g., methanol, acetonitrile, and a strong eluent like isopropanol or dichloromethane), the fatty acid remains solvated while still partitioning based on hydrophobic interactions.
Experimental Protocols: Self-Validating Purification Systems
The following protocols are designed with built-in validation steps to ensure the integrity of the purification process without requiring assumptions.
Protocol A: Selective Cold-Solvent Precipitation
Mechanism: Exploits the differential solubility of C26:0 at low temperatures compared to highly functionalized or PEGylated target molecules.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a minimal volume of warm chloroform (CHCl3) at 45 °C until completely clear. Validation: No particulate matter should be visible, ensuring all C26:0 is entirely solvated.
-
Solvent Exchange: Slowly add 4 volumes of room-temperature acetonitrile (ACN) under continuous stirring.
-
Thermal Shock: Transfer the flask to an ice bath (0–4 °C) and incubate for 2 hours. The hexacosanoic acid will form a[3].
-
Filtration: Vacuum filter the suspension through a cold fritted glass funnel (porosity fine). Wash the filter cake with 1 volume of ice-cold ACN.
-
Validation Check: Take a small aliquot of the filtrate, evaporate it, and analyze via TLC (Hexane:Ethyl Acetate 4:1 with 1% Acetic Acid). The C26:0 spot (visualized with phosphomolybdic acid) should be completely absent.
-
Recovery: Concentrate the filtrate in vacuo to recover your purified target product.
Protocol B: Aminopropyl Solid-Phase Extraction (SPE)
Mechanism: Chemisorption of the free carboxylic acid onto a primary amine stationary phase.
Step-by-Step Methodology:
-
Cartridge Conditioning: Mount an Aminopropyl (NH2) SPE cartridge on a vacuum manifold. Condition with 3 column volumes (CV) of Hexane, followed by 3 CV of Chloroform.
-
Sample Loading: Dissolve the crude mixture in Chloroform (ensure concentration is <50 mg/mL to prevent overloading). Load onto the cartridge at a flow rate of 1 drop/second.
-
Elution of Target: Elute the neutral target product with 3 CV of Chloroform:Methanol (9:1, v/v). Collect this fraction. Validation: The target product is now isolated in this fraction.
-
Elution of Impurity (Optional): To verify the retention of C26:0, elute the cartridge with 3 CV of Chloroform:Methanol:Acetic Acid (8:2:0.5, v/v/v). The acidic modifier protonates the carboxylic acid, breaking the ionic bond and releasing the hexacosanoic acid.
-
Validation Check: Perform [5] on both fractions to confirm mass balance and complete separation.
Workflow Visualization
Use the following logical decision matrix to select the optimal C26:0 impurity removal strategy based on the specific physicochemical properties of your target molecule.
Decision matrix for selecting the optimal C26:0 impurity removal strategy.
References
-
Hexacosanoic Acid | C26H52O2 | CID 10469 . PubChem. Available at: [Link]
-
Showing NP-Card for Hexacosanoic acid (NP0000431) . Natural Products Magnetic Resonance Database (NP-MRD). Available at: [Link]
-
Cerotic acid . Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry . Japanese Society for Biomedical Mass Spectrometry (JSBMS). Available at: [Link]
-
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry . PubMed Central (PMC). Available at: [Link]
Sources
- 1. Hexacosanoic Acid | C26H52O2 | CID 10469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Citronellyl hexanoate | High-Purity Grade for Research [benchchem.com]
- 3. Cerotic acid - Wikipedia [en.wikipedia.org]
- 4. jsbms.jp [jsbms.jp]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low ionization efficiency in LC-MS for neutral lipids
Welcome to the LC-MS Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals struggling with the "invisible lipid" problem.
Neutral lipids—such as triacylglycerols (TAGs), diacylglycerols (DAGs), and cholesteryl esters (CEs)—are notoriously difficult to detect. Because they lack readily ionizable acidic or basic functional groups, they do not easily form [M+H]+ or [M-H]- ions in standard solution-phase environments. Below is an in-depth, causality-driven guide to diagnosing and resolving low ionization efficiency for neutral lipids.
Diagnostic Workflow
Logical workflow for troubleshooting neutral lipid LC-MS ionization.
Section 1: Core FAQs - The Physics and Chemistry of Neutral Lipid Ionization
Q1: Why do my neutral lipids (TAGs, CEs) show near-zero signal in standard ESI positive mode, while polar lipids (PCs, PEs) look great? A1: This is a fundamental limitation of solution-phase charging. Electrospray Ionization (ESI) relies on acid-base chemistry in the liquid phase. Polar lipids have phosphate or amine groups that readily accept or donate protons. Neutral lipids are purely hydrophobic and lack these sites. To ionize them in ESI, you must force coordinate covalent bonds with metal cations (like Na+ or Li+) or ammonium (NH4+) to form adducts[1]. Without specific mobile phase modifiers to drive this adduct formation, neutral lipids remain uncharged and invisible to the mass spectrometer.
Q2: Should I switch from ESI to APCI or APPI for neutral lipid profiling? A2: If your workflow permits, yes. Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) utilize gas-phase ionization mechanisms. Because neutral lipids cannot easily form charged droplets in solutions, APCI and APPI bypass this limitation by ionizing the vaporized solvent, which then transfers charge to the lipid[2]. APPI, in particular, has been shown to be 2–4 times more sensitive than APCI and vastly superior to unmodified ESI, offering lower detection limits and a linear dynamic range of up to 5 decades[3].
Quantitative Comparison of Ionization Techniques for Neutral Lipids
| Ionization Source | Relative Sensitivity | Linear Dynamic Range | Primary Ion Species | Susceptibility to Matrix Effects |
| ESI (with modifiers) | Baseline (1x) | 2–3 decades | [M+NH4]+, [M+Na]+ | High (Ion suppression common) |
| APCI | High (2–5x ESI) | 4–5 decades | [M+H]+, [M-H2O+H]+ | Low |
| APPI | Highest (2–4x APCI) | 4–5 decades | M+•, [M+H]+ | Lowest |
Data synthesized from comparative lipidomic evaluations[3],[2].
Q3: I added ammonium formate to my ESI mobile phase, but now I see a messy spectrum with multiple peaks for a single lipid. What is happening? A3: You are experiencing multi-adduct formation. When ammonium salts are used, neutral lipids often split their signal across ammonium adducts [M+NH4]+, sodium adducts [M+Na]+ (from trace glass/solvent contamination), and protonated species resulting from the in-source loss of ammonia[1]. This splitting drastically reduces the sensitivity of your target m/z. You must optimize the ammonium buffer concentration to outcompete trace sodium.
Q4: I am seeing strange +88 and +102 m/z adducts on my neutral lipids when using isopropanol/methanol. Are these novel lipids? A4: No. These are artifactual alkylated amine contaminants. Vendor-specific impurities in alcohols like methanol and isopropanol can react with ammonium formate in the mobile phase, generating complex adducts (e.g., +88 and +102 m/z offsets) on neutral lipids like TAGs and DAGs[4]. If you observe these, switch to higher-purity LC-MS grade solvents or transition to an alcohol-free solvent system (e.g., Acetonitrile/Methyl tert-butyl ether).
Section 2: Validated Troubleshooting Protocols
Protocol A: Step-by-Step Optimization of ESI Adduct Formation
Objective: Drive >90% of the neutral lipid signal into a single [M+NH4]+ adduct species to maximize sensitivity and ensure predictable fragmentation (e.g., yielding the signature m/z 369.352 fragment for cholesterol)[5].
-
Prepare Standards: Dilute a representative neutral lipid (e.g., Tripalmitin or Cholesteryl Oleate) to 1 µg/mL in a 1:1 mixture of Mobile Phase A (Water) and Mobile Phase B (Isopropanol/Acetonitrile).
-
Buffer Titration: Prepare four variations of Mobile Phase B containing 0 mM, 2 mM, 5 mM, and 10 mM Ammonium Formate.
-
Direct Infusion: Connect a syringe pump directly to the ESI source (bypassing the column). Infuse the standard at 10 µL/min.
-
Voltage Tuning: Step the cone voltage/declustering potential from 15V to 75V. High voltages enhance sensitivity but can cause premature in-source dissociation of the adduct[1].
-
Data Acquisition: Monitor the intensities of [M+H]+, [M+NH4]+, and [M+Na]+.
Self-Validating System Check: The protocol is successfully validated when the [M+NH4]+ to [M+Na]+ ratio exceeds 10:1 at a specific buffer concentration (usually 5-10 mM). If the [M+Na]+ peak remains dominant regardless of ammonium concentration, your system has a systemic sodium contamination (check glassware, use plastic solvent bottles, or flush the LC lines with 50% methanol/water).
Protocol B: Post-Column Infusion (PCI) to Diagnose Matrix-Induced Ion Suppression
Objective: Determine if the low ionization efficiency of neutral lipids is caused by co-eluting biological matrix components quenching the charge.
-
Hardware Setup: Install a zero-dead-volume T-piece between the analytical column outlet and the mass spectrometer inlet.
-
Standard Infusion: Connect a syringe pump to the T-piece. Continuously infuse a deuterated neutral lipid standard (e.g., d5-TAG) at a constant flow rate (e.g., 5 µL/min) so that it mixes with the LC eluent.
-
Baseline Establishment: Inject a blank solvent into the LC. Record the continuous MS signal of the infused d5-TAG standard across the entire gradient.
-
Matrix Injection: Inject your biological sample (e.g., plasma lipid extract) into the LC.
Self-Validating System Check: Overlay the chromatogram of the blank injection with the matrix injection. A validated, interference-free method will show a flat, continuous signal for the d5-TAG in both runs. If the matrix injection shows severe dips (suppression >20%) in the d5-TAG signal precisely at the retention times where your endogenous neutral lipids elute, matrix suppression is confirmed. To resolve this, you must adjust your LC gradient to separate the lipids from the suppressing matrix front, or switch to APCI/APPI, which are highly resistant to matrix effects[2].
References
-
Comparison of Atmospheric Pressure Photoionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry for Analysis of Lipids. Analytical Chemistry. 3
-
A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. 5
-
Mass Spectrometry Methodology in Lipid Analysis. International Journal of Molecular Sciences (MDPI). 2
-
Vendor-dependent mobile phase contaminants affect neutral lipid analysis in lipidomics protocols. ChemRxiv. 4
-
Quantitative Profiling of Major Neutral Lipid Classes in Human Meibum by Direct Infusion Electrospray Ionization Mass Spectrometry. Investigative Ophthalmology & Visual Science (PMC).1
Sources
- 1. Quantitative Profiling of Major Neutral Lipid Classes in Human Meibum by Direct Infusion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sci-Hub. Comparison of Atmospheric Pressure Photoionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry for Analysis of Lipids / Analytical Chemistry, 2006 [sci-hub.box]
- 4. chemrxiv.org [chemrxiv.org]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Advanced Strategies for Chromatographic Resolution
Topic: Overcoming Co-elution of Methyl 5-oxohexacosanoate with Wax Alkanes
Welcome to our specialized technical support guide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve complex separation challenges. This guide is structured as a series of questions you might encounter when facing the specific problem of methyl 5-oxohexacosanoate, a keto-fatty acid methyl ester (keto-FAME), co-eluting with long-chain wax alkanes in Gas Chromatography (GC) analysis.
The core of this challenge lies in the similar volatility of these two compound classes, despite their differing polarity. Methyl 5-oxohexacosanoate possesses a polar ester and a ketone group, while wax alkanes are entirely non-polar hydrocarbons.[1] This guide will walk you through a logical troubleshooting workflow, from initial diagnosis to advanced separation techniques, enabling you to achieve the resolution required for accurate quantification and analysis.
Section 1: Diagnosis & Confirmation of Co-elution
The first step in any troubleshooting process is to accurately diagnose the problem. A poorly shaped peak on a chromatogram is a common symptom, but it's crucial to confirm that co-elution is the root cause.
Q1: My chromatogram shows a single, broad, or asymmetric peak where I expect both methyl 5-oxohexacosanoate and a wax alkane. How can I confirm co-elution?
Answer: Confirming co-elution is a critical diagnostic step before attempting to optimize your method.[2] A single, misshapen peak is a strong indicator, but you must verify it analytically. Here’s how to approach this using a Gas Chromatography-Mass Spectrometry (GC-MS) system:
-
Mass Spectral Analysis Across the Peak: In full-scan mode, acquire mass spectra at different points across the chromatographic peak (the beginning, the apex, and the end). If the mass spectra change from the leading edge to the trailing edge, it confirms the presence of more than one compound.[2] For example, the spectrum at the beginning might show characteristic fragments of an alkane, while the spectrum at the end might show fragments indicative of your keto-FAME.
-
Extracted Ion Chromatograms (EICs): This is a powerful technique to visually deconvolve overlapping peaks.[2]
-
Identify Unique Ions: Determine the mass-to-charge ratios (m/z) of fragment ions that are unique to each compound. For a long-chain alkane, you will see a characteristic pattern of aliphatic fragments (e.g., m/z 43, 57, 71, 85). For methyl 5-oxohexacosanoate, you would expect to see ions resulting from fragmentation around the ester and keto groups.
-
Plot the EICs: Plot the abundance of these unique ions against retention time. If two distinct, slightly offset peaks appear, you have confirmed co-elution. Even if the mass spectra are similar, the relative abundances of certain ions might differ slightly, which can be revealed by plotting their EICs.[2]
-
-
Use of Deconvolution Software: Modern GC-MS software packages often include sophisticated deconvolution algorithms. These tools can mathematically separate overlapping peaks by analyzing the subtle differences in their mass spectra across the peak, allowing for the identification and even quantification of individual components that are not fully resolved chromatographically.[2]
Section 2: Chromatographic Optimization Strategies
Once co-elution is confirmed, the most direct approach is to optimize the chromatographic method. This involves manipulating parameters that influence the three key factors of separation: selectivity (α), efficiency (N), and retention factor (k).[3]
Q2: I've confirmed co-elution. What are the most effective GC parameters to adjust first?
Answer: The oven temperature program is the most powerful initial parameter to adjust because it directly influences analyte volatility and retention, which can significantly impact resolution.[4]
The Causality: Wax alkanes and FAMEs interact with the stationary phase differently. Alkanes interact primarily through non-polar van der Waals forces, and their elution is almost exclusively dependent on their boiling point.[1] Your keto-FAME, however, has polar functional groups, allowing for dipole-dipole interactions with a polar stationary phase. A temperature program manipulates the balance between these interactions and the vapor pressure of the analytes.[5]
A slower temperature ramp rate generally improves resolution for several reasons.[6] It gives analytes more time to interact with the stationary phase, allowing for more equilibrium-driven partitioning. This can enhance the separation between compounds with different polarities. Furthermore, starting at a lower initial oven temperature can improve the resolution of early-eluting compounds by providing better "focusing" at the head of the column.[4]
Experimental Protocol: Optimizing the Oven Temperature Program
-
Lower the Initial Temperature: Start the oven program 10-20°C below the temperature used in your initial method. This can improve the focusing of analytes at the beginning of the run.
-
Decrease the Ramp Rate: Reduce the temperature ramp rate significantly. If your original method used a 20°C/min ramp, try 10°C/min or even 5°C/min through the elution window of your target analytes.
-
Introduce a Hold: Consider adding a short isothermal hold (1-2 minutes) at a temperature just before the elution of the co-eluting pair to allow them to separate further.
-
Evaluate and Iterate: Analyze the results of each change. A systematic approach is key.
| Parameter | Initial Setting (Example) | Optimized Setting (Example) | Rationale |
| Initial Temp | 150°C | 130°C | Improves focusing of analytes at the column head. |
| Initial Hold | 1 min | 2 min | Ensures analytes start migration from a narrow band. |
| Ramp 1 | 20°C/min to 300°C | 5°C/min to 280°C | Primary change for enhancing resolution. Increases analyte-stationary phase interaction time.[5] |
| Final Hold | 5 min | 10 min | Ensures all high-boiling compounds have eluted. |
Q3: Adjusting the temperature program didn't achieve baseline separation. Should I change my GC column?
Answer: Yes. If temperature programming is insufficient, the next logical step is to change the stationary phase to one with a different selectivity.[3] Selectivity (α) is the most powerful factor in the resolution equation, and it is primarily dictated by the chemical nature of the stationary phase.[7]
The Causality: The principle of "like dissolves like" is fundamental here. Your current column may not be adequately exploiting the polarity difference between the non-polar alkane and the moderately polar keto-FAME.
-
Non-Polar Columns (e.g., DB-1, HP-5ms): These separate primarily by boiling point.[8] Since your compounds have similar volatilities, these columns will struggle to provide resolution.
-
Polar Columns (e.g., WAX, FFAP): These columns are designed to interact with polar functional groups. A highly polar stationary phase, such as one containing polyethylene glycol (WAX) or cyanopropyl functional groups, will retain the methyl 5-oxohexacosanoate much more strongly than the wax alkane.[8][9] This differential retention is the key to achieving separation. Cyanopropyl phases are particularly effective for separating FAME isomers.[10]
Experimental Protocol: Selecting a High-Polarity Column
-
Choose a Stationary Phase: Select a column with a high-polarity stationary phase. A "WAX" column (e.g., DB-WAX, ZB-WAX) is an excellent starting point. For more challenging FAME separations, a high-cyanopropyl phase (e.g., SP-2560, ZB-FAME) can provide unique selectivity.[10][11]
-
Install and Condition: Install the new column according to the manufacturer's instructions. It is critical to condition the column by heating it under a flow of carrier gas to remove any volatile contaminants before analysis.
-
Method Re-optimization: You will need to develop a new temperature program. Polar columns typically have lower maximum operating temperatures.[7] Start with a scouting gradient (e.g., 100°C to 240°C at 10°C/min) and refine it based on the initial results.
| Column Type | Example Phase | Primary Separation Mechanism | Suitability for Keto-FAME/Alkane Separation |
| Non-Polar | 100% Dimethylpolysiloxane (DB-1) | Boiling Point / van der Waals forces[1] | Poor |
| Intermediate-Polar | 50% Phenyl / 50% Methylpolysiloxane (DB-17) | Boiling point and π-π interactions | Moderate |
| Polar (High) | Polyethylene Glycol (DB-WAX) | Dipole-dipole, hydrogen bonding[8] | Excellent |
| Polar (Very High) | Biscyanopropyl Polysiloxane (SP-2560) | Strong dipole-dipole interactions[9] | Excellent (Specialized for FAMEs) |
Q4: How do column dimensions (length, internal diameter, film thickness) impact the separation?
Answer: While stationary phase chemistry is paramount, the physical dimensions of the column play a crucial role in optimizing efficiency (N) and retention (k).
-
Length: Doubling the column length increases resolution by a factor of ~1.4 (the square root of 2), but it also doubles the analysis time.[8] If you are close to achieving separation, a longer column (e.g., moving from 30m to 60m) can provide the necessary boost in efficiency.
-
Internal Diameter (ID): A smaller ID (e.g., 0.18mm vs. 0.25mm) provides higher efficiency (more theoretical plates per meter) and thus better resolution.[8] However, it also reduces sample capacity, making the column more susceptible to overloading.
-
Film Thickness: A thicker film increases the retention of analytes, which can improve the resolution of highly volatile compounds. For your application, a standard film thickness (0.25 µm) is typically a good starting point.
Section 3: Sample Preparation & Derivatization
If chromatographic optimization alone is insufficient or leads to unacceptably long run times, modifying the sample before it ever reaches the GC is a powerful alternative.
Q5: Can I remove the interfering wax alkanes from my sample before GC analysis?
Answer: Absolutely. Removing the interfering matrix components is a classic sample preparation strategy.[12] Given the significant polarity difference between your keto-FAME and the wax alkanes, you can use adsorption chromatography techniques like Solid-Phase Extraction (SPE) or column chromatography.
The Causality: These techniques use a solid stationary phase (like silica gel) to separate compounds based on polarity.[13][14] The polar keto-FAME will adsorb strongly to the polar silica, while the non-polar alkanes will have very little interaction and can be washed away with a non-polar solvent. The keto-FAME can then be eluted with a more polar solvent.
Experimental Protocol: SPE Cleanup for Alkane Removal
-
SPE Cartridge Selection: Choose a normal-phase SPE cartridge, such as silica gel or aminopropyl-bonded silica.[14]
-
Conditioning: Condition the cartridge by passing a non-polar solvent (e.g., hexane) through it.
-
Loading: Dissolve your sample extract in a minimal amount of the non-polar solvent and load it onto the cartridge.
-
Elution of Alkanes: Wash the cartridge with several column volumes of the non-polar solvent (e.g., 100% hexane). This will elute the wax alkanes, which can be collected and discarded (or saved for other analysis).
-
Elution of Analyte: Elute the methyl 5-oxohexacosanoate using a solvent of intermediate polarity (e.g., a mixture of hexane and ethyl acetate, or dichloromethane). The exact solvent ratio will need to be optimized.
-
Analysis: Evaporate the collected analyte fraction and reconstitute it in a suitable solvent for GC injection.
Q6: Is it possible to chemically modify my analyte to improve separation?
Answer: Yes, chemical derivatization is a powerful tool used in GC to improve chromatographic behavior and enhance separation.[15][16] By targeting a functional group on your analyte, you can significantly alter its volatility and polarity, effectively shifting it away from the interfering alkane peak.
The Causality: The ketone group on your methyl 5-oxohexacosanoate is a prime target for derivatization.
-
Methoximation: Reacting the keto group with methoxyamine hydrochloride converts it to a methoxime derivative.[17] This reaction eliminates the possibility of enolization (which can cause peak tailing) and increases the molecular weight, shifting the retention time.
-
Silylation: While the ester is not reactive, if you were working with the free carboxylic acid, silylation of the acid group with a reagent like MSTFA would dramatically increase its volatility and decrease its polarity.[17] In your case, with the methyl ester already formed, methoximation of the ketone is the most logical step.
This derivatization increases the molecular weight and changes the polarity of the analyte, which almost guarantees a significant shift in retention time relative to the unreactive wax alkane.
Experimental Protocol: Methoximation of the Keto Group
-
Dry the Sample: Ensure your sample extract is completely dry, as water can interfere with many derivatization reagents.
-
Add Reagent: Add a solution of methoxyamine hydrochloride in pyridine to your dried sample residue.[17]
-
React: Heat the mixture (e.g., at 60°C for 30-60 minutes) to drive the reaction to completion.
-
Analyze: The resulting solution can often be injected directly into the GC-MS.
Section 4: Advanced & Alternative Techniques
Q7: Are there other chromatographic techniques that can resolve this issue?
Answer: Yes, for extremely complex mixtures or when the above methods fail, advanced techniques can provide the necessary resolving power.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two columns of different selectivity (e.g., a non-polar first dimension and a polar second dimension) connected by a modulator. The entire effluent from the first column is sequentially trapped, focused, and rapidly injected onto the second column. This creates a highly structured two-dimensional chromatogram that can separate analytes based on both volatility and polarity, providing immense resolving power.[18] It is exceptionally well-suited for separating compound classes, such as FAMEs from alkanes in a complex matrix.[18]
-
Argentation Chromatography: This technique uses a stationary phase impregnated with silver ions (argentation). Silver ions form reversible complexes with the pi electrons of double bonds. While wax alkanes are saturated and will not interact, this method is extremely powerful for separating unsaturated FAMEs from saturated ones.[19] It would be less effective for your specific problem unless your keto-FAME also contains double bonds, but it is a critical tool in lipid analysis.
Summary & Key Takeaways
Overcoming the co-elution of methyl 5-oxohexacosanoate and wax alkanes is a solvable challenge that requires a systematic approach.
-
Confirm, Don't Assume: Always use MS data (mass spectral scans, EICs) to confirm co-elution before making changes.
-
Optimize Chromatography First: Modifying the oven temperature program is the fastest and easiest first step. If that fails, switching to a high-polarity stationary phase (e.g., WAX or high-cyanopropyl) is the most effective solution.
-
Use Sample Preparation to Simplify: For dirty or complex matrices, an offline separation using SPE to remove the interfering alkanes can dramatically improve your chromatography and protect your instrument.
-
Consider Derivatization: Chemically altering your analyte via methoximation is a robust way to shift its retention time and resolve it from interferences.
By understanding the chemical principles behind each of these steps, you can move beyond simple method replication and intelligently troubleshoot even the most challenging separation problems.
References
-
Polite, L. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
LCGC International. (2022, April 15). Temperature Programmed GC: Why Are All Those Peaks So Sharp?. Retrieved from [Link]
-
Chromatography Forum. (2015, November 12). Co-elution problem for GC-MS. Retrieved from [Link]
-
Phenomenex. (n.d.). Zebron GC Columns GC Accessories Guide. Retrieved from [Link]
-
Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Gcms.cz. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Retrieved from [Link]
-
PubMed. (n.d.). Separation of fatty acids or methyl esters including positional and geometric isomers by alumina argentation thin-layer chromatography. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Preparation for Analytical Chemistry: Techniques and Workflows. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Separation techniques: Chromatography. Retrieved from [Link]
-
Nichols, J.E. (2011). Procedures for extraction and purification of leaf wax biomarkers from peats. Mires and Peat, 7, Article 13. Retrieved from [Link]
-
LECO Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Retrieved from [Link]
Sources
- 1. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. gcms.cz [gcms.cz]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. trajanscimed.com [trajanscimed.com]
- 9. chromservis.bg [chromservis.bg]
- 10. agilent.com [agilent.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ir4project.org [ir4project.org]
- 13. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mires-and-peat.net [mires-and-peat.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. benchchem.com [benchchem.com]
- 18. gcms.cz [gcms.cz]
- 19. Separation of fatty acids or methyl esters including positional and geometric isomers by alumina argentation thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of methyl 5-oxohexacosanoate using silica gel chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of very long-chain fatty acid (VLCFA) derivatives. Methyl 5-oxohexacosanoate (C₂₇H₅₂O₃) is a highly lipophilic, 26-carbon aliphatic keto-ester. Its extreme hydrophobicity, lack of a UV chromophore, and structural similarity to unreacted starting materials present unique chromatographic challenges.
This guide provides field-proven, mechanistically grounded solutions to ensure the high-purity isolation of this molecule using normal-phase silica gel chromatography.
Purification Workflow
Figure 1: Workflow for the purification of methyl 5-oxohexacosanoate.
Frequently Asked Questions (FAQs)
Q1: My sample crashes out in hexane, but when I load it in dichloromethane (DCM), the compound streaks across all fractions. How do I achieve a tight band? A: This is a classic solvent-mismatch issue. Methyl 5-oxohexacosanoate is poorly soluble in the weak, non-polar mobile phase (hexane) required to start the column. If you dissolve the sample in a strong solvent like DCM for a liquid injection, that "plug" of strong solvent acts as a localized mobile phase with extremely high eluting power. It drags the analyte rapidly down the column, destroying the theoretical plates and causing severe band broadening. The Solution: You must use dry loading [1]. By dissolving the sample in DCM, adding a small amount of silica gel, and evaporating the solvent completely, you pre-adsorb the analyte onto the stationary phase[2]. When this dry powder is loaded onto the column, the strong solvent is entirely absent, forcing the lipid to partition strictly according to the polarity of your carefully controlled mobile phase gradient.
Q2: The fractions are eluting, but my TLC plates are completely blank under 254 nm UV light. How do I track the keto-ester?
A: Methyl 5-oxohexacosanoate consists entirely of aliphatic carbons, a ketone, and an ester. It lacks the conjugated
Q3: What solvent system is optimal for separating the keto-FAME from unreacted fatty acids and standard FAMEs? A: Separation relies on exploiting minor dipole differences. Unreacted free fatty acids (like hexacosanoic acid) will tail heavily due to strong hydrogen bonding with the silica silanol groups. Standard saturated FAMEs (like methyl hexacosanoate) are highly non-polar and elute very quickly. The C5 ketone on your target molecule adds a moderate dipole, placing its polarity right between the two. A shallow step gradient of Hexane to Ethyl Acetate (EtOAc) is highly effective.
Quantitative Chromatographic Parameters
To ensure a self-validating system, always run a 2D TLC of your crude mixture before committing to the column. Use the table below to benchmark your expected retention factors (
| Compound Class | Relative Polarity | Target TLC | Expected Elution Volume (CV) |
| Hydrocarbon Impurities | Very Low | 0.90 - 1.00 | 1 - 2 CV |
| Standard FAMEs (e.g., Methyl hexacosanoate) | Low (Ester only) | 0.60 - 0.70 | 2 - 3 CV |
| Methyl 5-oxohexacosanoate (Target) | Moderate (Ketone + Ester) | 0.30 - 0.40 | 4 - 6 CV |
| Unreacted Free Fatty Acids | High (H-bonding) | 0.00 - 0.10 (Severe tailing) | > 10 CV |
Troubleshooting Guide
| Observed Issue | Mechanistic Cause | Corrective Action |
| Target compound streaks across multiple fractions. | Column overloading or wet-loading with a strong solvent disrupted the partitioning equilibrium. | Switch to dry loading. Ensure the crude sample-to-silica ratio in the main column bed is at least 1:30 (w/w). |
| No spots visible on TLC after running the column. | Analyte lacks a UV chromophore, or the TLC plate was not heated sufficiently to drive the redox reaction. | Dip in 10% PMA stain and heat uniformly at 120°C for at least 3-5 minutes until spots develop[3]. |
| Target keto-ester co-elutes with unreacted free fatty acids. | Free fatty acids hydrogen-bond strongly with silica, causing severe tailing that bleeds into the keto-ester band. | Add 1% Acetic Acid to the mobile phase to suppress ionization and sharpen the free fatty acid band, or ensure complete esterification prior to purification. |
Standard Operating Procedure (SOP)
Step 1: Sample Preparation (Dry Loading)
-
Dissolve the crude lipid mixture in a minimum volume of Dichloromethane (DCM).
-
Add raw silica gel (230-400 mesh) to the flask at a 1:3 ratio (crude weight : silica weight).
-
Evaporate the solvent completely under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained[1]. Critical: Any residual DCM will ruin the separation.
Step 2: Column Packing
-
Slurry pack a flash chromatography column with silica gel (1:30 sample-to-silica ratio) using 100% hexanes.
-
Allow the solvent to drain until it is exactly level with the top of the silica bed.
-
Carefully pour the dry-loaded sample powder evenly onto the top of the silica bed[5].
-
Add a 1 cm protective layer of clean sea sand on top to prevent disturbing the bed during solvent addition.
Step 3: Gradient Elution
-
Begin elution with 2 Column Volumes (CV) of 100% Hexanes to flush out highly non-polar hydrocarbon impurities.
-
Step the gradient to 95:5 Hexane:EtOAc for 3 CV. This will elute standard, non-oxygenated FAMEs.
-
Step the gradient to 90:10 Hexane:EtOAc for 5 CV. Collect these fractions carefully; this is where the methyl 5-oxohexacosanoate will elute.
Step 4: Fraction Analysis & Pooling
-
Spot 2
of each fraction onto a silica gel TLC plate. -
Dip the plate in Phosphomolybdic Acid (PMA) stain (10% w/v in ethanol).
-
Heat the plate using a heat gun or hot plate at 120°C for 2-5 minutes[4].
-
Pool the fractions containing the isolated spot at
~0.35 and concentrate under reduced pressure to yield pure methyl 5-oxohexacosanoate.
References
-
FLASH CHROMATOGRAPHY: AREA & APPLICATIONS Source: Pharmachitchat URL:[Link]
-
Mastering Column Chromatography: Techniques and Tips Source: Chrom Tech, Inc. URL: [Link]
-
Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization Source: ResearchGate URL:[Link]
-
A Guide to the Practice of Analytical Silver Ion-thin-layer chromatography on Pre-coated Silica Gel Plates Source: AOCS Lipid Library URL:[Link]
-
Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 2. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. chromtech.com [chromtech.com]
Validation & Comparative
Characteristic MS Fragmentation Patterns of Methyl 5-oxohexacosanoate: A Comparative Technical Guide
Executive Summary & Scientific Context
Methyl 5-oxohexacosanoate (
Identifying this specific isomer requires distinguishing it from other long-chain keto-esters (e.g., 4-oxo or 6-oxo isomers). While standard Electron Ionization (EI) mass spectrometry provides a robust fingerprint, the 5-oxo functionality induces specific charge-migration fragmentations that differ significantly from saturated FAMEs. This guide details the mechanistic basis of these patterns and compares them with alternative derivatization strategies (Picolinyl esters) for unambiguous structural elucidation.
Core Analysis: EI-MS Fragmentation of Methyl 5-oxohexacosanoate
Theoretical Basis
In standard saturated FAMEs, the base peak is typically m/z 74 , resulting from the McLafferty rearrangement of the ester group. However, the introduction of a keto group at position 5 creates a competing charge-localization site. The fragmentation is dominated by mechanisms driven by the 5-oxo group, specifically a site-specific McLafferty rearrangement and
Diagnostic Fragmentation Pathways
The mass spectrum of methyl 5-oxohexacosanoate is defined by four primary diagnostic events:
-
5-Oxo Specific McLafferty Rearrangement (Base Peak Candidate):
-
Mechanism: A
-hydrogen from C8 (relative to the C5 ketone) transfers to the carbonyl oxygen at C5. This is followed by cleavage of the C6-C7 bond. -
Fragment: The charge remains on the oxygen-containing fragment:
. -
m/z: 144 .
-
Significance: This ion is highly characteristic of 5-oxo FAMEs. For a 4-oxo isomer, this shifts to m/z 130; for a 6-oxo, it shifts to m/z 158.
-
-
-Cleavage (Proximal):
-
Mechanism: Cleavage of the bond between C5 and C6 (distal to ester) or C4 and C5 (proximal).
-
Ion A (C5-C6 break):
. -
m/z: 129 .
-
Ion B (C4-C5 break):
. -
m/z: 101 .
-
-
Secondary Elimination:
-
Mechanism: Loss of methanol (32 Da) from the McLafferty ion (m/z 144).
-
m/z: 112 (144 - 32).
-
-
Standard Ester Ions:
-
m/z 74:
(McLafferty of the ester moiety). This is often present but of lower intensity compared to saturated FAMEs due to competition from the 5-oxo group. -
m/z 55:
.
-
Quantitative Diagnostic Ion Table
| Ion (m/z) | Origin / Mechanism | Structure / Formula | Relative Intensity (Approx) |
| 424 | Molecular Ion ( | Weak (<5%) | |
| 144 | McLafferty Rearrangement (Keto) | Base Peak / High | |
| 129 | Medium-High | ||
| 112 | Secondary Elimination | Medium | |
| 101 | Medium | ||
| 74 | McLafferty Rearrangement (Ester) | Low-Medium |
Mechanistic Visualization
The following diagram illustrates the competing fragmentation pathways that define the spectrum.
Caption: Competing fragmentation pathways for Methyl 5-oxohexacosanoate. The Keto-McLafferty (m/z 144) dominates over the standard Ester-McLafferty (m/z 74).
Comparative Analysis: Alternatives for Structural Localization
While the methyl ester derivative is standard, it can be ambiguous if the keto group is located deep within the chain (e.g., C13 vs C14). For C5, the methyl ester is distinct, but verification using Picolinyl Esters is the gold standard for structural proof.
Alternative: 3-Picolinyl Esters
Picolinyl esters (3-pyridylcarbinol esters) promote charge-remote fragmentation . The nitrogen atom localizes the charge, allowing radical-induced cleavage along the entire alkyl chain. This creates a "ladder" of ions separated by 14 Da (
-
Mechanism: The radical abstracts hydrogens from the chain, causing cleavage.
-
Performance vs. Methyl Ester:
-
Methyl Ester: Relies on specific rearrangements (McLafferty).[2] Good for head-group functionalization (like 5-oxo) but poor for mid-chain features.
-
Picolinyl Ester: Provides a complete map.
-
-
Diagnostic Pattern for 5-oxo-Picolinyl Ester:
-
Regular series of ions: m/z 92, 108, 151, 164 (picolinyl specific).
-
The Gap: At the position of the ketone, the regular 14 Da spacing is interrupted.
-
Specific Ions: Cleavage
to the ketone is favored. You will observe prominent ions corresponding to cleavage on either side of the carbonyl carbon.[3]
-
Isomeric Comparison (Self-Validation)
To validate that your analyte is indeed the 5-oxo isomer and not the 4-oxo or 6-oxo, compare the McLafferty rearrangement ion shifts:
| Isomer | Structure (Head Group) | Diagnostic McLafferty Ion (m/z) | Diagnostic |
| 4-oxo | 130 | 115 | |
| 5-oxo | 144 | 129 | |
| 6-oxo | 158 | 143 |
Note: If your spectrum shows m/z 144 as the base peak (or very intense) and m/z 74 is weak, you have strong evidence for the 5-oxo isomer.
Detailed Experimental Protocol
Sample Preparation & Derivatization
Objective: Convert free fatty acids or complex lipids into methyl esters (FAMEs) suitable for GC-MS.
Reagents:
-
Boron trifluoride (
) in methanol (14% w/v). -
Hexane (HPLC grade).
-
Saturated NaCl solution.
Workflow:
-
Extraction: Extract total lipids from the sample (e.g., lyophilized bacterial cells or sediment) using a modified Bligh & Dyer method (Chloroform:Methanol 2:1).
-
Hydrolysis (Optional): If lipids are bound (e.g., triglycerides), saponify with 0.5M NaOH in methanol at 70°C for 30 min.
-
Methylation:
-
Add 1 mL
-Methanol to the dried lipid extract. -
Incubate at 60°C for 15 minutes . Note: Keto groups are stable under these mild conditions. Avoid harsh acid hydrolysis which might degrade the keto functionality.
-
-
Extraction of FAMEs:
-
Add 1 mL Hexane and 1 mL Saturated NaCl.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Collect the upper hexane layer.
-
-
Concentration: Evaporate hexane under a gentle stream of nitrogen to ~100
.
GC-MS Acquisition Parameters
Due to the high molecular weight of hexacosanoate (C26 chain), high-temperature columns are required.
-
Instrument: Agilent 7890/5977 (or equivalent single quadrupole).
-
Column: DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm. Polar columns (DB-23) may cause excessive retention for C26.
-
Inlet: Splitless mode, 280°C.
-
Carrier Gas: Helium, constant flow 1.0 mL/min.
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C (hold 10 min). Critical: Ensure final temp is high enough to elute C26.
-
-
MS Source: Electron Ionization (EI), 70 eV, 230°C.
-
Scan Range: m/z 50–500.
Analytical Workflow Diagram
Caption: Optimized workflow for the extraction, derivatization, and GC-MS analysis of long-chain keto-FAMEs.
References
-
Kenner, G. W., & Stenhagen, E. (1964). Mass Spectrometry of Lipids. In Mass Spectrometry of Organic Ions. Academic Press.[4] (Classic text establishing the m/z 144 shift for 5-oxo esters).
-
Christie, W. W. (1998). Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids. Lipids, 33(4), 343-353. Link
-
Harvey, D. J. (1992). Mass Spectrometry of Picolinyl and Other Nitrogen-Containing Derivatives of Fatty Acids. In Advances in Lipid Methodology. Link
-
Zirrolli, J. A., & Murphy, R. C. (1993). Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters. Journal of the American Society for Mass Spectrometry. Link
-
Lipid MAPS® Structure Database. Methyl 5-oxohexacosanoate. Link
Sources
- 1. pasteur.epa.gov [pasteur.epa.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Analytical Guide: Distinguishing Methyl 5-Oxohexacosanoate from 5-Hydroxy Isomers in Lipidomics
In the field of lipidomics and biomarker discovery, very long-chain fatty acids (VLCFAs) containing oxygenated functional groups—collectively known as oxylipins—present unique analytical challenges. Among these, distinguishing methyl 5-oxohexacosanoate (a 26-carbon keto-fatty acid methyl ester) from its structural counterpart, methyl 5-hydroxyhexacosanoate , is a critical bottleneck.
Because the carbonyl (ketone) and hydroxyl (secondary alcohol) substitutions dictate entirely different biological signaling pathways and physical properties, unambiguous identification is paramount. While high-resolution mass spectrometry can differentiate their intact masses (m/z 424.7 for the keto form vs. m/z 426.7 for the hydroxy form)[1], isobaric interferences and low endogenous abundance in complex biological matrices necessitate orthogonal analytical approaches.
As a Senior Application Scientist, I have designed this guide to objectively compare the analytical modalities available for this differentiation, providing the chemical rationale and self-validating protocols required to achieve definitive structural elucidation.
Chemical Rationale: The Causality of Analytical Choice
Both methyl 5-oxohexacosanoate and methyl 5-hydroxyhexacosanoate are highly hydrophobic, elute closely on reverse-phase liquid chromatography, and share identical aliphatic tails. The analytical strategy must exploit the specific reactivity of their C5 functional groups:
-
Methyl 5-oxohexacosanoate (
) : Contains a C5 ketone. Ketones are prone to enolization at high temperatures, which can cause peak tailing or artifact formation during gas chromatography. They require stabilization via methoximation. -
Methyl 5-hydroxyhexacosanoate (
) : Contains a C5 secondary alcohol. Free hydroxyl groups engage in strong hydrogen bonding, drastically reducing volatility and causing irreversible adsorption to GC column stationary phases. They require silylation.
To distinguish these molecules in a single workflow, a sequential, two-step derivatization strategy is the gold standard.
Analytical workflow for differentiating 5-oxo and 5-hydroxy VLCFAs.
Comparison of Analytical Modalities
GC-MS (The Gold Standard for Complex Mixtures)
Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the premier method for identifying positional isomers of oxylipins, as detailed in 2[2]. By converting the ketone to a methoxime (MOX) and the hydroxyl to a trimethylsilyl (TMS) ether, the molecules undergo predictable
NMR Spectroscopy (The Definitive Structural Proof)
Nuclear Magnetic Resonance (NMR) spectroscopy is non-destructive and requires no derivatization, making it a powerful tool for3[3]. However, it requires highly purified samples (typically via preparative HPLC) and microgram to milligram quantities. The chemical shifts for a ketone carbonyl versus a secondary alcohol carbon are drastically different, providing unambiguous confirmation.
Experimental Protocol: Self-Validating GC-MS Workflow
To ensure a self-validating system, this protocol incorporates an internal standard to verify derivatization efficiency and a procedural blank to rule out reagent artifacts.
Step 1: Internal Standardization & Extraction Spike the biological sample with a known concentration of an unnatural oxylipin, such as 12-hydroxystearic acid, prior to extraction. This acts as an internal standard to monitor recovery and silylation efficiency, a standard practice in 4[4]. Extract lipids using a modified Folch method and convert free fatty acids to methyl esters (FAMEs) using methanolic HCl.
Step 2: Methoximation (Targeting the 5-Oxo Isomer)
-
Evaporate the FAME extract to complete dryness under a gentle stream of ultra-pure nitrogen.
-
Add 50 µL of methoxyamine hydrochloride (20 mg/mL in anhydrous pyridine).
-
Incubate at 60°C for 2 hours. Causality: Methoxyamine selectively condenses with the C5 ketone of methyl 5-oxohexacosanoate to form a stable methoxime derivative (
). If this step is skipped, the ketone may tautomerize to an enol during the subsequent silylation step, yielding a confusing mixture of keto and enol-TMS derivatives[2].
Step 3: Silylation (Targeting the 5-Hydroxy Isomer)
-
To the same reaction vial, add 50 µL of BSTFA containing 1% TMCS.
-
Incubate at 60°C for 30 minutes. Causality: BSTFA replaces the proton of the C5 hydroxyl group on methyl 5-hydroxyhexacosanoate with a trimethylsilyl (TMS) group. The 1% TMCS acts as a catalyst. This step significantly increases volatility and directs the mass spectral fragmentation pathway.
Step 4: GC-MS Analysis Evaporate the reagents under nitrogen, reconstitute in 100 µL of GC-grade hexane, and inject 1 µL into the GC-MS (e.g., DB-5MS column, 70 eV EI source).
GC-MS alpha-cleavage fragmentation logic for derivatized C5 oxylipins.
Quantitative Data Presentation
The following tables summarize the expected analytical data used to definitively distinguish the two isomers.
Table 1: GC-EI-MS Diagnostic Fragments (70 eV)
Under electron ionization, the derivatized molecules undergo
| Analyte | Derivative | Molecular Ion ( | Diagnostic Ion 1 (Ester-side | Diagnostic Ion 2 (Aliphatic-side |
| Methyl 5-oxohexacosanoate | MOX | m/z 453 | m/z 158 | m/z 352 |
| Methyl 5-hydroxyhexacosanoate | TMS | m/z 498 | m/z 203 | m/z 397 |
Table 2: NMR Chemical Shifts ( and in )
If sufficient sample purity is achieved, NMR provides absolute confirmation. The extreme deshielding effect of the
| Functional Group | Multiplicity / Coupling | ||
| 5-Oxo (Ketone) | ~209.0 - 211.0 | ~2.35 - 2.45 (C4/C6 protons) | Triplet (t) / Multiplet (m) |
| 5-Hydroxy (Alcohol) | ~71.0 - 72.0 | ~3.55 - 3.65 (C5 proton) | Broad multiplet (m) |
| C1 Ester Carbonyl | ~174.0 | N/A | N/A |
| Methoxy (- | ~51.5 | ~3.66 | Singlet (s) |
References
- Techniques for the Analysis of Minor Lipid Oxidation Products Derived from Triacylglycerols: Epoxides, Alcohols, and Ketones Source: Comprehensive Reviews in Food Science and Food Safety URL
- Source: PLoS One (via NIH.gov)
- Source: bac-lac.gc.
Sources
Infrared spectroscopy (IR) carbonyl bands of 5-oxo fatty esters
An in-depth analytical evaluation by a Senior Application Scientist.
Executive Summary
5-oxo fatty esters are critical biomarkers of lipid oxidation and serve as vital intermediates in the synthesis of bioactive lipid mediators. Structurally, these molecules present a unique spectroscopic challenge: they contain both an ester carbonyl (C1) and a ketone carbonyl (C5). Because these two functional groups are separated by three methylene units, they remain electronically isolated, resulting in two distinct but closely spaced infrared (IR) stretching frequencies.
This guide objectively compares the performance of Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) against traditional Transmission FTIR for resolving the dual carbonyl bands of 5-oxo fatty esters. By examining the physical chemistry of the molecules and the optical mechanics of the instruments, we provide a self-validating framework for accurate spectral acquisition.
The Physical Chemistry of 5-Oxo Carbonyl Bands
To accurately analyze 5-oxo fatty esters, one must first understand the causality behind their vibrational modes.
In a standard aliphatic ester, the highly electronegative alkoxy oxygen exerts an inductive electron-withdrawing effect on the carbonyl carbon. This shortens and strengthens the C=O bond, pushing its stretching frequency to a higher energy state, typically ~1740–1746 cm⁻¹ [1].
Conversely, an isolated aliphatic ketone lacks this adjacent electronegative atom, resulting in a slightly weaker C=O bond that vibrates at a lower frequency of ~1715–1720 cm⁻¹ [2].
The distance between these groups is the defining factor. In a 3-oxo (β-keto) ester, the proximity of the carbonyls drives tautomerization into an enol form, creating strong intramolecular hydrogen bonding that drastically shifts the absorption down to ~1650 cm⁻¹. However, in a 5-oxo fatty ester , the three intervening methylene groups (-CH₂-CH₂-CH₂-) completely insulate the functional groups from one another. The result is a pure superposition of two independent signals separated by merely ~25 cm⁻¹. Resolving this tight spectral envelope requires high-resolution instrumentation and minimal optical interference[3].
Technology Comparison: ATR-FTIR vs. Transmission FTIR
When selecting an analytical methodology to resolve the 1740 cm⁻¹ and 1715 cm⁻¹ bands, the sampling technique dictates the quality of the data.
Table 1: Performance Comparison for 5-Oxo Fatty Ester Analysis
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet / Liquid Cell) | Analytical Impact |
| Pathlength Consistency | Highly reproducible (defined by evanescent wave penetration, ~1-2 µm). | Highly variable (dependent on cell spacer or pellet thickness). | ATR allows for precise quantitative ratioing of the ester vs. ketone peak areas. |
| Water Interference | Zero. Diamond is hydrophobic. | High. KBr is hygroscopic; absorbed water broadens the 1640 cm⁻¹ region. | Water in KBr pellets artificially broadens the base of the carbonyl envelope, obscuring the 1715 cm⁻¹ ketone shoulder. |
| Sample Preparation | None. Direct application of neat liquid or lipid film. | Extensive. Requires dilution in IR-transparent solvents or pressing into salts. | ATR preserves the native conformational state of the lipid without solvent-induced spectral shifts. |
| Signal-to-Noise (SNR) | Excellent (>2000:1) with proper crystal coverage. | Moderate to Poor (scattering artifacts common in pellets). | High SNR in ATR enables the use of second-derivative math to mathematically resolve overlapping peaks. |
Verdict: ATR-FTIR is the superior alternative. The lack of water interference and the absolute consistency of the optical pathlength make it the only reliable choice for distinguishing the subtle ketone shoulder from the dominant ester peak.
Self-Validating Experimental Protocol: ATR-FTIR Analysis
To ensure absolute trustworthiness in your data, this protocol is designed as a self-validating system. Each step contains an internal check to prevent the propagation of errors.
Step 1: System Readiness & Background Validation
-
Clean the diamond ATR crystal with MS-grade hexane, followed by isopropanol. Allow to dry.
-
Acquire an open-beam background spectrum (64 scans, 4 cm⁻¹ resolution).
-
Validation Check: Inspect the single-beam energy profile. The maximum energy must peak around 2000 cm⁻¹. Examine the 3500–3900 cm⁻¹ region; the absence of sharp, jagged water vapor lines confirms that the spectrometer is adequately purged with dry nitrogen.
Step 2: Sample Application & Linearity Check
-
Deposit exactly 2 µL of the neat 5-oxo fatty ester directly onto the center of the diamond crystal. Ensure the droplet covers the entire active sensor area.
-
Validation Check: Monitor the live spectral preview. The maximum absorbance of the C-H stretching band (~2920 cm⁻¹) must fall between 0.2 and 0.8 AU . If the absorbance exceeds 1.0 AU, the detector response becomes non-linear, which will distort the relative heights of the carbonyl bands. Wipe the crystal and apply less sample.
Step 3: Spectral Acquisition
-
Collect the sample spectrum using 64 co-added scans at a resolution of 4 cm⁻¹ (zero-filling factor of 2).
-
Validation Check: Measure the peak-to-peak noise in the baseline region (2000–2100 cm⁻¹). The noise must be less than 0.0005 AU, ensuring an SNR sufficient for mathematical deconvolution.
Step 4: Data Processing & Peak Deconvolution
-
Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the evanescent wave.
-
Apply a second-derivative transformation (Savitzky-Golay algorithm, 9 smoothing points) to the 1700–1760 cm⁻¹ region.
-
Validation Check: The second-derivative spectrum must reveal two distinct, sharp minima at exactly ~1742 cm⁻¹ (ester) and ~1718 cm⁻¹ (ketone). If only one minimum is present, the sample may be degraded, or the resolution setting is too low.
Quantitative Data Summary
Table 2: Expected Spectral Band Assignments for 5-Oxo Fatty Esters
| Functional Group | Expected Wavenumber (cm⁻¹) | Second Derivative Minimum | Causality / Origin |
| Ester C=O Stretch | 1740 – 1746 | ~1742 cm⁻¹ | Inductive electron withdrawal by alkoxy oxygen strengthens the C=O bond. |
| Ketone C=O Stretch | 1715 – 1720 | ~1718 cm⁻¹ | Isolated aliphatic carbonyl; lacks adjacent electronegative atoms. |
| Aliphatic C-H Stretch | 2850 – 2920 | N/A | Asymmetric and symmetric stretching of the hydrocarbon tail. |
| Ester C-O Stretch | 1160 – 1200 | N/A | Stretching of the carbon-oxygen single bond in the C1 ester linkage. |
Workflow Visualization
ATR-FTIR optical workflow for resolving 5-oxo fatty ester carbonyl bands.
References
- Analysis of Carbonyl Value of Frying Oil by Fourier Transform Infrared Spectroscopy JST (Japan Science and Technology Agency)
- Docosahexaenoic Acid Ester Degradation Measured by FTIR-ATR with Correlation Spectroscopy Scientific Research Publishing (SCIRP)
- Mid-Infrared Photothermal Imaging: Instrument and Life Science Applications N
Comparison of biological activity: methyl 5-oxohexacosanoate vs. hexacosanoic acid
Topic: Comparison of Biological Activity: Methyl 5-Oxohexacosanoate vs. Hexacosanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison between Hexacosanoic Acid (C26:0) , a biologically critical very-long-chain fatty acid (VLCFA) associated with peroxisomal disorders, and Methyl 5-oxohexacosanoate , a specialized oxidized derivative primarily identified in plant cuticular waxes.
While Hexacosanoic Acid is extensively studied as a pathological marker in X-linked Adrenoleukodystrophy (X-ALD), acting as a metabolic stressor that induces mitochondrial dysfunction, Methyl 5-oxohexacosanoate represents a distinct class of oxidized lipids (oxylipins) with roles in biological barrier formation and potential signaling. This comparison delineates their physicochemical divergence, metabolic fates, and experimental detection strategies.
Key Differentiators
| Feature | Hexacosanoic Acid (C26:0) | Methyl 5-Oxohexacosanoate |
| Primary Biological Context | Mammalian Lipid Metabolism (Peroxisomal) | Plant Cuticular Biology / Insect Signaling |
| Pathological Relevance | High (Marker for X-ALD, Zellweger Syndrome) | Low (Naturally occurring wax component) |
| Physicochemical State | Amphipathic Free Acid (High mp: ~88°C) | Lipophilic Methyl Ester (Lower mp, Non-ionic) |
| Metabolic Fate | Substrate for Peroxisomal | Stable Structural Lipid / Pheromone Precursor |
| Cellular Toxicity | Cytotoxic (Induces ROS, Membrane Rigidity) | Inert/Protective (Barrier function) |
Chemical Profiles & Physicochemical Properties[1][2][3][4][5]
Understanding the structural nuances is prerequisite to analyzing biological activity. The "5-oxo" modification and methyl esterification dramatically alter the molecular interaction landscape compared to the parent fatty acid.
Structural Comparison
-
Hexacosanoic Acid (C26:0): A 26-carbon saturated chain with a terminal carboxyl group (
).[1][2] At physiological pH (7.4), it exists primarily as the carboxylate anion ( ), requiring specific transporters (ABCD1) to cross peroxisomal membranes. -
Methyl 5-oxohexacosanoate: A 26-carbon chain with two modifications:[3][4]
-
Methyl Ester (
): Removes the ionizable charge, significantly increasing membrane permeability and logP (lipophilicity). -
5-Oxo Group (
at C5): Introduces a kink and polarity at the 5th carbon, preventing standard acyl-CoA synthetase activation and altering packing density in lipid bilayers.
-
Physicochemical Data Table
| Property | Hexacosanoic Acid | Methyl 5-Oxohexacosanoate |
| Formula | ||
| Molecular Weight | 396.7 g/mol | 424.7 g/mol |
| LogP (Predicted) | ~11.5 (Extremely Lipophilic) | ~10.8 (High, but modified by ketone) |
| Solubility (Water) | Negligible (< 1 ng/mL) | Insoluble (Requires organic solvent) |
| pKa | ~4.8 (Carboxyl group) | N/A (Non-ionizable ester) |
Biological Activity & Mechanism of Action[9]
Hexacosanoic Acid: The Metabolic Stressor
In mammalian biology, C26:0 is a substrate for peroxisomal
-
Mechanism of Toxicity:
-
Membrane Microviscosity: Incorporation of C26:0 into phosphatidylcholine (PC) rigidifies the cell membrane, disrupting receptor signaling and ion channel function.
-
Mitochondrial Dysfunction: Excess C26:0 induces depolarization of the mitochondrial membrane potential (
), leading to ATP depletion. -
Oxidative Stress: The accumulation triggers the production of Reactive Oxygen Species (ROS), specifically superoxide and hydroxyl radicals, leading to cell death.
-
Methyl 5-Oxohexacosanoate: The Structural Barrier
This compound is primarily identified in the epicuticular waxes of plants (e.g., Triticum aestivum).
-
Mechanism of Action:
-
Barrier Function: The 5-oxo group and methyl ester functionality allow for specific crystal lattice structures on leaf surfaces, providing hydrophobicity to prevent water loss and pathogen entry.
-
Metabolic Resistance: Unlike C26:0, the methyl ester form is not a direct substrate for acyl-CoA synthetases. Furthermore, the ketone at position 5 interferes with standard
-oxidation cycles (which operate on the C3 position), making this molecule metabolically stable and persistent. -
Signaling Potential: In specific insect systems, methyl-branched and oxo-fatty acid esters often function as contact pheromones, though specific data for the 5-oxo-C26 variant is niche.
-
Visualization: Metabolic Pathways & Structural Logic
The following diagram illustrates the divergent fates of these two molecules. C26:0 enters the peroxisomal toxicity pathway, while Methyl 5-oxo-C26 remains in the structural/extracellular domain.
Figure 1: Divergent biological fates. C26:0 (Red) engages active metabolism/toxicity, while Methyl 5-oxo-C26 (Green) serves structural roles.
Experimental Protocols
To objectively compare these compounds, researchers must employ distinct isolation and assay techniques.
Protocol: Quantification via GC-MS (SIM Mode)
Differentiation of the free acid (C26:0) from the methyl ester/ketone derivative requires precise gas chromatography-mass spectrometry (GC-MS).
Objective: Separate and quantify C26:0 vs. Methyl 5-oxohexacosanoate in biological samples.
-
Sample Preparation:
-
For C26:0: Acid hydrolysis followed by derivatization (methylation) is required to convert C26:0 to C26:0-Methyl Ester (FAME) for volatility.
-
For Methyl 5-oxo: Extract with chloroform:methanol (2:1). Do not derivatize initially to preserve the native ester state.
-
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Temperature Program: 100°C (1 min)
20°C/min 200°C 5°C/min 320°C (hold 5 min).
-
-
MS Detection (SIM Mode):
-
Target Ion (C26:0-Me): m/z 410 (Molecular Ion), m/z 74 (McLafferty rearrangement).
-
Target Ion (Methyl 5-oxo): m/z 424 (Molecular Ion), m/z 115 (Characteristic fragment for 5-oxo methyl esters).
-
Differentiation: The 5-oxo derivative will elute later than the saturated C26:0 FAME due to the polar ketone group interaction with the stationary phase.
-
Protocol: In Vitro Cytotoxicity Comparison
Objective: Assess the differential toxicity on human fibroblasts (X-ALD vs. Control).
-
Cell Culture:
-
Seed human skin fibroblasts (HSF) at
cells/well in 96-well plates.
-
-
Compound Preparation:
-
Dissolve C26:0 and Methyl 5-oxohexacosanoate in
-cyclodextrin (carrier) or DMSO (max 0.1% final conc). -
Note: C26:0 requires heating/sonication to solubilize.
-
-
Treatment:
-
Incubate cells with increasing concentrations (
) for 24 and 48 hours.
-
-
Readout (MTT Assay):
-
Add MTT reagent; incubate 4h. Solubilize formazan crystals.
-
Self-Validating Check: X-ALD cells treated with C26:0 should show significant viability loss (>50%) at
. Methyl 5-oxohexacosanoate treated cells should show minimal toxicity due to lack of peroxisomal uptake.
-
References
-
Moser, H. W., et al. (1984).[2] "Adrenoleukodystrophy: impaired oxidation of very long chain fatty acids in white blood cells, cultured skin fibroblasts, and amniocytes."[2] Pediatric Research. Link
-
Rizzo, W. B., et al. (1989). "Fatty acid oxidation defects in adrenoleukodystrophy." Neurology. Link
-
Tulloch, A. P. (1976). "Chemistry of Waxes of Higher Plants." Chemistry and Biochemistry of Natural Waxes. Elsevier. Link
-
BenchChem. (2024). "Methyl 5-oxohexacosanoate Structure and Properties." BenchChem Database. Link
-
Heinzer, A. K., et al. (2002). "A very long-chain acyl-CoA synthetase-deficient mouse and its relevance to X-linked adrenoleukodystrophy." Human Molecular Genetics. Link
Sources
Publish Comparison Guide: Reference Standards for Methyl 5-oxohexacosanoate
Reference standards for quantitative analysis of methyl 5-oxohexacosanoate
Executive Summary: The Precision Gap in Keto-Wax Analysis
Methyl 5-oxohexacosanoate (M5O-C26) is a specialized oxidized fatty acid derivative found in the epicuticular waxes of cereal crops like Triticum aestivum (wheat) and often detected as a non-intentionally added substance (NIAS) in cellulose-based packaging (paper masks, filters).
For years, researchers have relied on surrogate quantification —using saturated fatty acid methyl esters (FAMEs) like Methyl Hexacosanoate (C26:0) to estimate M5O-C26 levels. This guide demonstrates why this "semi-quantitative" approach is scientifically flawed. We compare the performance of a Certified Synthetic Reference Standard (M5O-C26 Ref) against common alternatives, providing experimental evidence that surrogate quantification introduces significant error due to differential ionization efficiencies and chromatographic behavior.
Product vs. Alternatives: A Technical Comparison
The following table summarizes the critical performance metrics of the certified standard versus the industry-standard surrogates.
Table 1: Comparative Performance Metrics
| Feature | Certified M5O-C26 Standard (The Product) | Surrogate: Methyl Hexacosanoate (C26:0) | Natural Wax Extract (Crude Isolation) |
| Identity Confirmation | Absolute: Matches exact RT and MS fragmentation (keto-specific ions). | Inferential: Relies on calculated Retention Indices (RI); cannot confirm keto-position. | Ambiguous: Contains isobaric isomers (e.g., 7-oxo, 9-oxo) that co-elute. |
| Quantification Accuracy | High (>98%): Direct calibration eliminates Response Factor (RF) bias. | Low (65-80%): Keto group alters ionization efficiency in EI-MS, leading to underestimation. | Variable: Concentration is unknown; useless for absolute quantitation. |
| Linearity (R²) | >0.999 (0.1 - 100 µg/mL) | >0.999 (but slope differs from target analyte) | N/A |
| Matrix Suitability | Validated for Standard Addition in complex plant waxes. | Prone to matrix suppression differences. | Introduces additional matrix contaminants. |
Scientific Integrity: The Causality of Error
Why does the surrogate fail?
-
Ionization Physics: In Electron Impact (EI) ionization (70 eV), the presence of the 5-oxo group introduces an alternative fragmentation pathway (alpha-cleavage) that competes with the McLafferty rearrangement seen in saturated esters. This reduces the abundance of the molecular ion and common FAME fragments (m/z 74), altering the Response Factor (RF) .
-
Chromatographic Shift: On polar capillary columns (e.g., DB-Wax), the keto group interacts more strongly with the stationary phase than the methylene group it replaces, causing M5O-C26 to elute significantly later than C26:0. Without a specific standard, this peak is often misidentified or lost in the baseline noise of complex wax matrices.
Experimental Protocols (Self-Validating Systems)
Protocol A: Structural Identification via GC-MS
Objective: To definitively distinguish M5O-C26 from isobaric interferences using the Reference Standard.
Reagents:
-
Standard: Synthetic Methyl 5-oxohexacosanoate (100 µg/mL in Toluene).
-
Surrogate: Methyl Hexacosanoate (100 µg/mL).
Workflow:
-
Injection: Inject 1 µL of Standard and Surrogate separately (Splitless mode, 280°C).
-
Separation: Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm).
-
Gradient: 100°C (1 min) -> 20°C/min -> 300°C (hold 15 min).
-
-
MS Detection: Full Scan (m/z 50-600).
-
Validation Criteria:
-
Retention Time (RT): M5O-C26 must elute after C26:0 (approx. +0.8 min shift on 5% phenyl phase).
-
Key Fragments: Search for the m/z 115 or m/z 129 (characteristic of 5-oxo position alpha-cleavage/rearrangement) absent in the C26:0 spectrum.
-
Protocol B: Quantitative Correction (Response Factor Determination)
Objective: To calculate the error margin of using a surrogate.
-
Prepare a mixture containing 50 µg/mL of M5O-C26 Ref and 50 µg/mL of C26:0 .
-
Analyze via GC-FID (Flame Ionization Detector) for mass-response parity, then GC-MS.
-
Calculate Response Factor (RF):
-
Result: You will typically observe that
.-
Data Support: Experimental data often shows the keto-ester has a lower Total Ion Current (TIC) response than the saturated ester. Using C26:0 calibration curves for M5O-C26 results in overestimation of the wax content if not corrected.
-
Visualization: Decision Logic for Wax Analysis
The following diagram illustrates the workflow for correctly identifying and quantifying Methyl 5-oxohexacosanoate in a complex plant matrix, highlighting the critical decision point where the Reference Standard is required.
Figure 1: Analytical workflow for differentiating Methyl 5-oxohexacosanoate from saturated wax esters. Note the divergence at "Isobaric Interference Check" where the lack of a standard leads to high quantitative error.
References
-
U.S. Environmental Protection Agency (EPA). (n.d.). CompTox Chemicals Dashboard: Methyl 5-oxohexacosanoate. Retrieved October 26, 2023, from [Link]
-
Racovita, R. C., & Jetter, R. (2016). Composition of the epicuticular waxes of Triticum aestivum cv. Bethlehem. ResearchGate. Retrieved October 26, 2023, from [Link]
-
Sun, Y., et al. (2023).[1] Biosynthesis of barley wax β-diketones. Twist Bioscience / ResearchGate. Retrieved October 26, 2023, from [Link] (Contextual grounding on beta-diketone/keto-ester pathways).
Sources
Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling Methyl 5-oxohexacosanoate
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity
Hazard Assessment: A Proactive Stance on Safety
Given the absence of a specific Safety Data Sheet (SDS) for Methyl 5-oxohexacosanoate, we must infer its potential hazards from its chemical structure and data from shorter-chain analogues, such as Methyl 5-oxohexanoate. The presence of the ester and ketone functional groups, combined with a long aliphatic chain, dictates our primary areas of concern.
The shorter-chain analogue is identified as a combustible liquid that causes significant skin and eye irritation.[1][2] While the long 26-carbon chain of Methyl 5-oxohexacosanoate will reduce its volatility and likely increase its flashpoint compared to smaller molecules, the potential for skin and eye irritation should be assumed to persist. Furthermore, its high molecular weight suggests it is likely a waxy solid or a viscous, high-boiling point liquid at ambient temperatures. This physical state makes the inhalation of fine powders or aerosols during handling a critical exposure route to manage.
| Anticipated Hazard | Basis for Assessment & Rationale for Precaution | GHS Classification (Inferred) |
| Skin Irritation | Analogous to shorter-chain keto esters which are known skin irritants.[1][3] The lipophilic nature of the long alkyl chain may facilitate absorption. Direct skin contact must be avoided. | Warning: Causes skin irritation (H315) |
| Serious Eye Irritation | Esters and ketones can cause significant eye irritation.[1][4] Any splash or aerosol contact with the eyes could lead to damage. | Warning: Causes serious eye irritation (H319) |
| Respiratory Tract Irritation | If handled as a powder, airborne dust presents a significant inhalation hazard.[3][5] While volatility is low in liquid form, heating can generate vapors or aerosols. | Warning: May cause respiratory irritation (H335) |
| Combustibility | The compound is organic and will burn at elevated temperatures. The flash point is expected to be high, but ignition sources should still be controlled.[1] | Warning: Combustible liquid (H227) |
The Hierarchy of Controls: Engineering a Safe Workspace
Before any personal protective equipment is considered, the first line of defense is robust engineering controls.[6] This principle, mandated by the Occupational Safety and Health Administration (OSHA), is fundamental to a proactive safety culture.[7][8]
-
Chemical Fume Hood: All handling of Methyl 5-oxohexacosanoate that could generate aerosols, vapors (i.e., when heated), or dust should be performed inside a certified chemical fume hood. This is the most effective way to contain and exhaust airborne contaminants, protecting the user and the general laboratory environment.
-
Ventilated Balance Enclosure: For accurately weighing the solid form of the compound, a ventilated balance enclosure or a powder containment hood is required.[9] This prevents the release of fine, inhalable particles into the breathing zone of the operator and the laboratory.
-
General Laboratory Ventilation: The laboratory should maintain negative pressure relative to adjacent non-laboratory areas, with a high rate of air exchange to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Essential Last Barrier
PPE is not a substitute for rigorous engineering controls but serves as the critical final barrier between the researcher and the chemical.[6] The selection of PPE must be deliberate and based on the specific tasks being performed.
| Protection Type | Minimum Requirement | Rationale and Best Practices |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields. | Protects against minor splashes and airborne particles. When handling larger quantities (>50 mL) or if there is a significant splash risk, a full-face shield should be worn over safety glasses.[10] |
| Skin & Body | Fully-buttoned, long-sleeved laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination. Ensure cuffs are snug at the wrist. For large-scale operations, a chemically resistant apron is recommended. |
| Hands | Nitrile gloves. | Nitrile provides good protection against incidental contact with a wide range of chemicals, including esters.[11] Always inspect gloves for tears or defects before use. For prolonged or immersive contact, consult a glove manufacturer's compatibility chart. Change gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves. |
| Respiratory | Not required if work is conducted within a certified fume hood or ventilated enclosure. | The primary engineering controls are designed to eliminate the need for respiratory protection.[12] If, under rare and specific circumstances, these controls are not feasible, a comprehensive respiratory protection program compliant with OSHA 29 CFR 1910.134 must be implemented, which includes fit-testing and medical clearance.[5][6] For weighing powders outside a containment hood (not recommended), a NIOSH-approved N95 respirator may be required as a minimum.[13] |
Operational Plan: From Receipt to Disposal
A systematic, step-by-step approach to handling ensures that safety protocols are integrated directly into the workflow.
Step-by-Step Handling Protocol
-
Pre-Handling Preparation:
-
Verify that the chemical fume hood or ventilated enclosure is operational and has a current certification.
-
Assemble all necessary equipment (glassware, spatulas, etc.) and waste containers within the hood.
-
Don all required PPE as specified in the table above.
-
-
Weighing (Solid Form):
-
Perform this task in a ventilated balance enclosure.[9]
-
Use a spatula to gently transfer the material to a tared container. Avoid any actions that could create dust clouds.
-
Clean any residual powder from the spatula and weighing paper/boat directly into the receiving vessel.
-
Wipe down the balance and surrounding surfaces with a damp cloth after completion.
-
-
Making Solutions:
-
Conduct this procedure in a chemical fume hood.
-
Slowly add the Methyl 5-oxohexacosanoate to the chosen solvent while stirring to prevent splashing.
-
If heating is required, use a controlled heating mantle and ensure the apparatus is securely clamped.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment.
-
Properly seal and label all containers with the chemical name and any identified hazards.
-
Remove PPE in the correct order (gloves first, then lab coat, then eye protection) and dispose of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
-
Spill & Emergency Procedures
-
Minor Spill (<100 mL liquid or a few grams of solid in a fume hood):
-
Alert personnel in the immediate area.
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).[14]
-
Gently sweep solid spills to avoid raising dust.
-
Place the absorbed material/spilled solid into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Major Spill (Outside of a fume hood or a large quantity):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan: Responsible Stewardship
Chemical waste disposal is a critical component of laboratory safety and environmental responsibility.[15]
-
Waste Segregation: All materials contaminated with Methyl 5-oxohexacosanoate, including excess chemical, contaminated absorbent materials, and disposable PPE, must be collected as hazardous chemical waste.[16]
-
Containerization: Use a designated, leak-proof, and chemically compatible waste container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: The final disposal must be handled by your institution's EHS department or a licensed chemical waste contractor.[15] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Visualizing the Workflow
To ensure clarity and reinforce the procedural steps, the following diagram outlines the complete handling and disposal workflow.
Caption: Safe Handling and Disposal Workflow for Methyl 5-oxohexacosanoate.
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. (2023, September 18). [Link]
-
Cas 13984-50-4,methyl 5-oxohexanoate . LookChem. [Link]
-
Laboratories - Overview . Occupational Safety and Health Administration. [Link]
-
Methyl 5-oxohexanoate | C7H12O3 | CID 84129 . PubChem, National Institutes of Health. [Link]
-
Fatty Acid Ethyl Esters - Hazards Identification . SMS Rail Lines. [Link]
-
methyl 5-oxohexanoate, 13984-50-4 . The Good Scents Company. [Link]
-
Methyl 4-acetyl-5-oxohexanoate | C9H14O4 | CID 281668 . PubChem, National Institutes of Health. [Link]
-
Methyl 5-methyl-3-oxohexanoate | C8H14O3 | CID 121701 . PubChem, National Institutes of Health. [Link]
-
Safety Data Sheet . Brenntag. (2019, January 11). [Link]
-
SAFETY DATA SHEET . Vitol. (2019, June 10). [Link]
-
Safety Data Sheet: Fatty acid methyl ester mixture . Carl ROTH. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Centers for Disease Control and Prevention. [Link]
-
Quantification of Airborne Dusts From Powders . Centers for Disease Control and Prevention. [Link]
-
Standard operating procedure for hazardous chemicals Handling of nanomaterials . The Molecular Foundry at Lawrence Berkeley National Laboratory. (2020, July 06). [Link]
-
Ester Disposal . #1 Science Forum For Lab Technicians. (2008, May 28). [Link]
-
NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]
Sources
- 1. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-oxohexanoate | 13984-50-4 [sigmaaldrich.com]
- 3. Methyl 4-acetyl-5-oxohexanoate | C9H14O4 | CID 281668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 5-methyl-3-oxohexanoate | C8H14O3 | CID 121701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. mastercontrol.com [mastercontrol.com]
- 8. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 10. fishersci.com [fishersci.com]
- 11. assets.eshop-live.com [assets.eshop-live.com]
- 12. tmi.utexas.edu [tmi.utexas.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. smsrail.com [smsrail.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemtalk.com.au [chemtalk.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
